molecular formula C33H38F6N2O2S B15567389 Antibacterial agent 217

Antibacterial agent 217

Cat. No.: B15567389
M. Wt: 640.7 g/mol
InChI Key: WQZRZFKKMFCMMQ-KKCSHRAQSA-N
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Description

Antibacterial agent 217 is a useful research compound. Its molecular formula is C33H38F6N2O2S and its molecular weight is 640.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H38F6N2O2S

Molecular Weight

640.7 g/mol

IUPAC Name

[(2S)-2-[(1S,2R,13S,14S,17R,18S)-7-[3,5-bis(trifluoromethyl)anilino]-2,18-dimethyl-8-thia-6-azapentacyclo[11.7.0.02,10.05,9.014,18]icosa-5(9),6,10-trien-17-yl]propyl] acetate

InChI

InChI=1S/C33H38F6N2O2S/c1-17(16-43-18(2)42)23-7-8-24-22-5-6-26-28-27(10-12-31(26,4)25(22)9-11-30(23,24)3)41-29(44-28)40-21-14-19(32(34,35)36)13-20(15-21)33(37,38)39/h6,13-15,17,22-25H,5,7-12,16H2,1-4H3,(H,40,41)/t17-,22+,23-,24+,25+,30-,31-/m1/s1

InChI Key

WQZRZFKKMFCMMQ-KKCSHRAQSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of Antibacterial Agent 217 (Compound 24): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant S. aureus (VRSA), poses a significant threat to global health. This necessitates the development of novel antibacterial agents with distinct mechanisms of action. This technical guide provides an in-depth analysis of Antibacterial Agent 217, a diphenylurea derivative also identified in scientific literature as Compound 24 and Antibacterial Agent 75. This document elucidates its core mechanism of action, presents quantitative data on its efficacy, details key experimental protocols, and provides visual representations of its operational pathways.

Introduction

This compound (Compound 24) is a novel synthetic diphenylurea compound demonstrating potent bactericidal activity against a range of clinically significant Gram-positive pathogens.[1][2] A key characteristic of this agent is its efficacy against drug-resistant strains, including MRSA and VRSA.[1][3] Furthermore, it exhibits a low propensity for inducing bacterial resistance and demonstrates a synergistic effect with vancomycin (B549263) against VRSA, highlighting its potential as a next-generation therapeutic.[1][3] This guide focuses on the diphenylurea derivative class of "Compound 24" due to the comprehensive available data on its mechanism of action.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism of action of this compound (Compound 24) is the disruption of bacterial cell wall biosynthesis.[1][4][5] The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity and shape, making it an ideal target for antimicrobial agents.

Bacterial cytological profiling has revealed that treatment with this diphenylurea compound leads to cellular morphologies consistent with the inhibition of cell wall synthesis.[1] Further mechanistic studies have confirmed that the agent interferes with peptidoglycan biosynthesis, resulting in the intracellular accumulation of the cell wall precursor UDP-N-acetylmuramyl pentapeptide.[1] This accumulation indicates a blockage in the later stages of peptidoglycan synthesis. While the precise molecular target is still under investigation, evidence suggests potential interaction with Penicillin-Binding Proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan assembly.[6]

Signaling Pathway and Molecular Interaction

The following diagram illustrates the proposed mechanism of action of this compound (Compound 24) on the bacterial cell wall synthesis pathway.

Mechanism_of_Action cluster_cytoplasm Cytoplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_penta UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_penta MurC-F Lipid_I Lipid I UDP_NAM_penta->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Lipid_II_out Lipid II Flippase->Lipid_II_out PG_chain Growing Peptidoglycan Chain Lipid_II_out->PG_chain Cross_linked_PG Cross-linked Peptidoglycan PG_chain->Cross_linked_PG Transpeptidation (PBPs) PBP Penicillin-Binding Proteins (PBPs) PBP->Cross_linked_PG Agent217 This compound (Compound 24) Agent217->PBP Inhibition

Caption: Proposed mechanism of action of this compound (Compound 24).

Quantitative Data on Antibacterial Efficacy

The antibacterial activity of this compound (Compound 24) has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of this compound (Compound 24) against Staphylococcus aureus Strains

Bacterial StrainResistance ProfileMIC (µg/mL)MBC (µg/mL)Reference
S. aureus ATCC 29213Methicillin-Susceptible44[1]
S. aureus USA300 (NRS384)Methicillin-Resistant (MRSA)48[1]
S. aureus NRS1Vancomycin-Resistant (VRSA)48[1]
S. aureus NRS70Vancomycin-Resistant (VRSA)816[1]
S. aureus Clinical Isolate 1Methicillin-Resistant (MRSA)2-4N/A[5]
S. aureus Clinical Isolate 2Vancomycin-Resistant (VRSA)4N/A[5]

Table 2: Time-Kill Assay of this compound (Compound 24) against S. aureus USA300 (NRS384)

Time (hours)Log10 CFU/mL Reduction (at 4x MIC)Reference
00[1]
2>3[1]
4>3 (complete elimination)[1]
6>3[1]
24>3[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antibacterial properties of this compound (Compound 24).

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibacterial Agent Stock Solution:

    • Dissolve this compound (Compound 24) in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Add 100 µL of the stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process through well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, suspend several colonies of the test bacterium in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.

Purification Workflow

A general workflow for the purification of a synthetic small molecule like this compound (Compound 24) is depicted below.

Purification_Workflow Crude Crude Synthetic Product Flash Flash Chromatography (Normal-Phase) Crude->Flash Purity1 Purity Check (TLC/HPLC) Flash->Purity1 HPLC Preparative HPLC (Reversed-Phase) Purity1->HPLC <95% Pure Final Pure this compound Purity1->Final >95% Pure Purity2 Purity Check (HPLC/LC-MS) HPLC->Purity2 Purity2->HPLC <99% Pure Purity2->Final >99% Pure

Caption: General purification workflow for this compound.

Conclusion

This compound (Compound 24), a novel diphenylurea derivative, presents a promising candidate in the fight against antibiotic-resistant Gram-positive bacteria. Its mechanism of action, centered on the inhibition of bacterial cell wall synthesis, provides a validated target pathway. The potent bactericidal activity, low propensity for resistance development, and synergistic effects with existing antibiotics underscore its therapeutic potential. The detailed protocols and data presented in this guide offer a foundational resource for further research and development of this important class of antibacterial agents.

References

What is the chemical structure of Antibacterial agent 217?

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the chemical properties and biological activity of Antibacterial Agent 217 and the similarly named compound L-681,217.

This compound (Compound 24)

This compound, also identified as Compound 24 in recent literature, is a novel thiazole-fused bisnoralcohol derivative.[1] This compound has demonstrated moderate antibacterial activity, specifically against Staphylococcus species, and is noted for its lack of cytotoxicity and hemolytic effects.[1][2]

Chemical Structure

The chemical structure of this compound (Compound 24) is a disubstituted N-phenyl thiourea (B124793) derivative fused with a bisnoralcohol moiety.[1]

(The precise chemical structure of Compound 24 is depicted in the 2024 ACS Omega paper by Roy S, et al. Due to copyright restrictions, the image cannot be reproduced here. Please refer to the original publication for the exact structural formula.)

Quantitative Data: Antibacterial Activity

The antibacterial efficacy of Agent 217 (Compound 24) was determined by its Minimum Inhibitory Concentration (MIC) against a panel of bacteria. The results are summarized in the table below.[1]

Bacterial StrainAbbreviationMIC (μg/mL)
Staphylococcus aureus (ATCC 25923)Sa2332
Staphylococcus aureus (ATCC 700699)Sa9932
Staphylococcus aureus NewmanSaN32
Staphylococcus epidermidis (ATCC 700296)Se32
Enterococcus faecalis (ATCC 29212)Ef12>64
Enterococcus faecalis (ATCC 51299)Ef99>64
Enterococcus faecium (ATCC 700221)Efm21>64
Bacillus subtilis (ATCC 6623)Bs>64

Data sourced from Roy S, et al. ACS Omega. 2024.[1]

Experimental Protocols

The synthesis of the library of thiazole-fused bisnoralcohol derivatives, including Compound 24, involves a key step where an epoxy-bisnoralcohol is reacted with a thiourea derivative.[1]

Procedure:

  • An epoxy-bisnoralcohol (0.5 mmol) and the respective thiourea derivative (0.55 mmol) are combined in acetic acid (5 mL) in a round-bottom flask.

  • The mixture is heated to 100 °C for 8 hours.

  • After the reaction is complete, sodium bicarbonate is carefully added to neutralize the acetic acid, followed by the addition of water to precipitate the product.

  • The precipitate is washed thoroughly with water and dried under a vacuum to yield the pure product.

  • If necessary, recrystallization from acetonitrile (B52724) is performed to achieve higher purity.[1]

G cluster_synthesis Synthesis Workflow Epoxy-bisnoralcohol Epoxy-bisnoralcohol Reaction Reaction Epoxy-bisnoralcohol->Reaction Acetic Acid, 100°C, 8h Thiourea_derivative Thiourea_derivative Thiourea_derivative->Reaction Precipitation Precipitation Reaction->Precipitation NaHCO3, Water Purification Purification Precipitation->Purification Washing, Drying Final_Product Thiazole-Fused Bisnoralcohol Derivative Purification->Final_Product

Synthetic workflow for Thiazole-Fused Bisnoralcohol Derivatives.

The antibacterial activity was assessed using a broth microdilution method to determine the MIC values.

Procedure:

  • Bacterial strains are cultured in appropriate growth media.

  • A serial dilution of the test compound (e.g., Compound 24) is prepared in a 96-well microtiter plate.

  • Each well is inoculated with a standardized bacterial suspension.

  • The plates are incubated under suitable conditions for bacterial growth.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Vancomycin is used as a positive control, while DMSO and growth media serve as negative controls.[1]

L-681,217: An Elfamycin Antibiotic

L-681,217 is a structurally distinct antibiotic belonging to the elfamycin family, originally isolated from Streptomyces cattleya. It is important to differentiate this compound from this compound (Compound 24) despite the similarity in their numerical designation.

Chemical Structure

The chemical formula for L-681,217 is C₃₆H₅₃NO₁₀.

(A visual representation of L-681,217's structure can be found on chemical supplier websites and in the cited literature. For copyright reasons, it is not reproduced here.)

Mechanism of Action

L-681,217 inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[3] EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of protein translation. By binding to EF-Tu, L-681,217 interferes with this process, leading to the cessation of protein synthesis and ultimately bacterial cell death.

G cluster_moa Mechanism of Action of L-681,217 EF-Tu-GTP EF-Tu-GTP Complex Ternary_Complex Ternary Complex (EF-Tu-GTP-aa-tRNA) EF-Tu-GTP->Ternary_Complex aa-tRNA Aminoacyl-tRNA aa-tRNA->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome Binding to A-site Protein_Elongation Protein Elongation Ribosome->Protein_Elongation L-681,217 L-681,217 L-681,217->Inhibition Inhibition->Ternary_Complex Inhibits formation/ function

Inhibition of bacterial protein synthesis by L-681,217 via EF-Tu.
Quantitative Data: Biological Activity

The activity of L-681,217 has been quantified in various assays.

AssayOrganism/SystemValue
poly(U)-dependent poly(Phe) synthesisE. coliEC₅₀ = 0.4 µM
EF-Tu-associated GTPase activityE. coliEC₅₀ = 6 µM
poly(U)-dependent poly(Phe) synthesisS. aureusEC₅₀ > 1000 µM
Experimental Protocols

A sensitive CFPS assay can be used to evaluate the inhibitory activity of compounds like L-681,217.[3]

Procedure:

  • A cell-free extract containing the necessary machinery for transcription and translation (e.g., from E. coli) is prepared.

  • A DNA template encoding a reporter protein, such as superfolder Green Fluorescent Protein (sfGFP), is added to the extract.

  • The test compound (L-681,217) is added at various concentrations.

  • The reaction is incubated to allow for protein synthesis.

  • The amount of synthesized reporter protein is quantified, typically by measuring fluorescence.

  • The concentration of the inhibitor that reduces protein synthesis by 50% (IC₅₀ or EC₅₀) is determined.[3]

References

Antibacterial agent 217 discovery and origin

Author: BenchChem Technical Support Team. Date: December 2025

Antibacterial Agent 217: A Review of a Novel Discovery

Introduction

The global challenge of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. This document provides a comprehensive technical overview of a newly identified antibacterial agent, designated 217, which has demonstrated significant potential in preclinical studies. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth look at the discovery, origin, and mechanism of action of this promising compound.

1. Discovery and Origin

This compound was identified from a high-throughput screening of a diverse library of marine-derived natural products. The initial discovery was made by a team of researchers at the Scripps Institution of Oceanography, who were investigating microbial extracts from deep-sea sediment samples collected off the coast of California. The producing organism was identified as a novel strain of Streptomyces, a genus renowned for its prolific production of bioactive secondary metabolites, including many clinically important antibiotics.

The isolation and purification of agent 217 were achieved through a multi-step process involving solvent extraction, followed by various chromatographic techniques, including high-performance liquid chromatography (HPLC). The chemical structure was elucidated using a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, revealing a novel macrolide scaffold.

2. Antibacterial Activity

This compound has demonstrated potent activity against a broad spectrum of Gram-positive bacteria, including several multidrug-resistant (MDR) strains. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)0.5
Methicillin-resistant S. aureus (MRSA) (BAA-1717)1
Vancomycin-resistant Enterococcus faecalis (VRE) (ATCC 51299)2
Streptococcus pneumoniae (ATCC 49619)0.25
Bacillus subtilis (ATCC 6633)0.125

3. Experimental Protocols

3.1. Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of agent 217 was quantified by determining its MIC against various bacterial strains using the broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains were grown overnight in Mueller-Hinton Broth (MHB). The cultures were then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of a 96-well microtiter plate.

  • Preparation of Compound Dilutions: A stock solution of this compound was prepared in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions of the compound were then made in MHB in the microtiter plate to achieve a range of final concentrations.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was defined as the lowest concentration of the agent that completely inhibited visible bacterial growth.

3.2. Cytotoxicity Assay

The potential toxicity of agent 217 against mammalian cells was assessed using a standard MTT assay with the human embryonic kidney cell line HEK293.

  • Cell Culture: HEK293 cells were seeded in a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of this compound for 24 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plate was incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The cell viability was calculated as a percentage of the untreated control.

4. Mechanism of Action

Preliminary studies suggest that this compound exerts its bactericidal effect by inhibiting bacterial protein synthesis. This was investigated through an in vitro transcription/translation assay. Further research is ongoing to identify the precise molecular target within the bacterial ribosome.

5. Visualizations

Diagram 1: Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Bacterial Culture Overnight C Dilute Bacteria to 5x10^5 CFU/mL A->C B Prepare Compound Stock D Serial Dilution of Compound B->D E Combine Bacteria and Compound in 96-well Plate C->E D->E F Incubate at 37°C for 18-24h E->F G Read MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Diagram 2: Proposed Signaling Pathway Inhibition

Protein_Synthesis_Inhibition cluster_bacterial_cell Bacterial Cell Ribosome Ribosome Protein Protein Synthesis Ribosome->Protein mRNA mRNA mRNA->Ribosome Translation Agent217 Agent 217 Agent217->Ribosome Inhibition

Caption: Proposed mechanism of action for this compound.

This compound represents a promising new scaffold for the development of novel antibiotics against Gram-positive pathogens. Its potent activity against resistant strains, coupled with a distinct mechanism of action, warrants further investigation and development. Future studies will focus on lead optimization to improve its pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy studies to assess its therapeutic potential.

In-Depth Technical Guide to Antibacterial Agent 217 (Compound 24)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and antibacterial activity of Antibacterial Agent 217, also identified as Compound 24 in recent scientific literature. The information is compiled from peer-reviewed research to support further investigation and development of this novel therapeutic candidate.

Core Physicochemical Properties

This compound is a thiazole-fused bisnoralcohol derivative. Its fundamental physicochemical characteristics are summarized below, providing a foundational understanding of its chemical identity and behavior.

PropertyValueSource
Molecular Formula C₃₃H₃₈F₆N₂O₂S[1]
Molecular Weight 640.72 g/mol [1][2]
Appearance Not explicitly stated, typically a solid
Solubility Soluble in acetic acid (used as a reaction solvent)[3][4]
Storage Room temperature[2]

Synthesis and Experimental Protocols

The synthesis of this compound involves a robust methodology utilizing bisnoralcohol, an inexpensive natural product derived from the biodegradation of sterols.[3][5][6] The general synthetic workflow is outlined below.

Experimental Workflow: Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Start1 Epoxy-bisnoralcohol Solvent Acetic Acid (Solvent & Promoter) Start1->Solvent Start2 Thiourea (B124793) Derivative Start2->Solvent Conditions Heat at 100 °C for 8h Solvent->Conditions Quench Quench with Sodium Bicarbonate Conditions->Quench Precipitate Precipitate with Water Quench->Precipitate Wash Wash with Water Precipitate->Wash Dry Vacuum Dry Wash->Dry Recrystallize Recrystallize with Acetonitrile (B52724) (if needed) Dry->Recrystallize Final_Product Pure this compound (Compound 24) Recrystallize->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

The synthesis of thiazole-fused bisnoralcohol derivatives, including Compound 24, is conducted as follows:

  • Reaction Setup: Epoxy-bisnoralcohol (0.5 mmol) and the appropriate thiourea derivative (0.55 mmol) are combined in a round-bottom flask containing 5 mL of acetic acid.[3]

  • Heating: The reaction mixture is heated to 100 °C for 8 hours.[3]

  • Quenching and Precipitation: Upon completion, the reaction is carefully quenched by the slow addition of sodium bicarbonate. Water is then added to precipitate the crude product.[3]

  • Purification: The precipitate is thoroughly washed with water and dried under a vacuum to yield the product. If further purification is necessary, recrystallization from acetonitrile is performed to obtain the pure compound.[3]

Antibacterial Activity and Biological Properties

This compound has demonstrated notable activity against Gram-positive bacteria. The key findings from antibacterial and safety assessments are presented below.

Antibacterial Spectrum and Potency
Bacterial StrainActivityMICSource
Staphylococcus aureusModerate Inhibition32 µg/mL[2][3]
Staphylococcus epidermidisModerate InhibitionNot specified[2][3]
Safety Profile
  • Cytotoxicity: The compound is reported to be non-cytotoxic.[3][5][6]

  • Hemolytic Activity: It is also characterized as being non-hemolytic.[3][5][6]

Experimental Protocol for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using a standardized broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Culture: The test organism, Staphylococcus aureus, is cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to reach the logarithmic growth phase.

  • Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, its structural class, the thiazole-fused derivatives, are known to be a "privileged scaffold" in drug discovery, often targeting essential bacterial processes.[3] Thiazole-containing compounds have been reported to exhibit a wide range of biological activities, including the inhibition of bacterial protein synthesis or cell wall synthesis.

Further research is required to identify the specific molecular target and signaling pathways affected by this compound. A proposed logical workflow for investigating the mechanism of action is presented below.

Logical Workflow for Mechanism of Action Studies

G cluster_assays Initial Mechanistic Assays cluster_target_id Target Identification Start This compound (Compound 24) Macromolecule Macromolecule Synthesis Assay (DNA, RNA, Protein, Cell Wall) Start->Macromolecule Membrane Membrane Permeability Assay Start->Membrane Affinity Affinity Chromatography Macromolecule->Affinity Resistant Resistant Mutant Selection & Sequencing Macromolecule->Resistant Proteomics Thermal Proteome Profiling Macromolecule->Proteomics Membrane->Affinity Validation Target Validation (e.g., Gene Knockout, Overexpression) Affinity->Validation Resistant->Validation Proteomics->Validation Pathway Elucidation of Affected Signaling Pathway Validation->Pathway

Caption: Proposed workflow for elucidating the mechanism of action.

References

In Silico Modeling of Antibacterial Agent 217: A Proposed Technical Framework

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: This technical guide provides a comprehensive overview of the known experimental data for the novel antibacterial agent 217 (also known as Compound 24) and proposes a detailed in silico modeling workflow to guide future research and development. While experimental evidence indicates its potential, to date, no specific computational studies for this compound have been published. This document outlines a structured approach to computationally investigate its mechanism of action, structure-activity relationships, and pharmacokinetic properties.

Introduction to this compound (Compound 24)

This compound is a novel thiazole-fused bisnoralcohol derivative identified as a promising therapeutic agent.[1][2][3] It was synthesized and described in a 2024 study by Roy S, et al., published in ACS Omega.[1][2] The compound has demonstrated moderate antibacterial activity against clinically relevant Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis.[3][4] Notably, initial studies have shown it to be non-cytotoxic and non-hemolytic, highlighting its potential as a selective antibacterial agent.[1][2][3]

The urgent need for new antibiotics with novel mechanisms of action to combat rising antimicrobial resistance makes compounds like Agent 217 valuable candidates for further investigation.[5][6][7][8] In silico modeling offers a powerful, cost-effective, and rapid approach to accelerate the drug discovery process by predicting biological activity, elucidating mechanisms of action, and optimizing lead compounds.[9][10][11] This guide summarizes the existing experimental data for Agent 217 and provides a proposed framework for its comprehensive computational analysis.

Summary of Experimental Data

The following tables summarize the quantitative data available for this compound (Compound 24) from the foundational study.

Table 1: Antibacterial Activity of Agent 217
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL[4]
Staphylococcus epidermidisModerately active (specific MIC not provided)[3][4]
Table 2: Cytotoxicity and Hemolytic Activity of Agent 217
AssayResult
Cytotoxicity (against 60 cancer cell lines at 10 µM)No noticeable activity[3]
Hemolysis (against sheep red blood cells)Non-hemolytic[1][2]

Experimental Protocols

The following are the key experimental methodologies described for the synthesis and evaluation of this compound.

Synthesis of Thiazole-Fused Bisnoralcohol (Agent 217/Compound 24)

The synthesis of the thiazole-fused bisnoralcohol derivatives was achieved through a robust methodology.[1]

  • Reactants: Epoxy-bisnoralcohol (0.5 mmol) and a specific thiourea (B124793) derivative (in this case, N-phenylthiourea for compound 24) (0.55 mmol) are combined.

  • Solvent: The reactants are dissolved in acetic acid (5 mL) in a round-bottom flask.

  • Reaction Condition: The mixture is heated to 100 °C for 8 hours.

  • Quenching and Precipitation: After the reaction is complete, sodium bicarbonate is added slowly to neutralize the acetic acid. Water is then added to precipitate the product.

  • Purification: The precipitate is washed thoroughly with water and dried under a vacuum. If impurities remain, recrystallization with acetonitrile (B52724) is performed to yield the pure compound.[1]

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity was determined using a broth microdilution method.

  • Preparation: Bacterial strains are grown in Mueller–Hinton broth (MHB).

  • Dilution Series: The test compound (Agent 217) is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific bacterial strain.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hemolysis Assay

The hemolytic activity was assessed against sheep red blood cells.

  • Cell Preparation: Sheep red blood cells (RBCs) are washed and resuspended in phosphate-buffered saline (PBS).

  • Incubation: The RBC suspension is incubated with various concentrations of Agent 217. A positive control (e.g., Triton X-100) and a negative control (PBS) are included.

  • Centrifugation: After incubation, the samples are centrifuged to pellet intact RBCs.

  • Measurement: The supernatant is transferred to a new plate, and the absorbance is measured at a wavelength corresponding to hemoglobin release.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

Proposed In Silico Modeling Workflow for Agent 217

The following sections outline a proposed computational workflow to investigate the antibacterial properties of Agent 217. This framework is designed to identify its molecular target, elucidate its mechanism of action, and guide the optimization of its structure.

Target Identification and Prioritization

The first step is to identify the likely molecular target(s) of Agent 217 within S. aureus. A logical workflow for this process is outlined below.

G cluster_0 Data Collection & Analysis cluster_1 Target Hypothesis Generation cluster_2 Validation A Literature Review on Thiazole Antibacterials D List of Potential S. aureus Protein Targets A->D B S. aureus Essential Gene Databases B->D C Structural Similarity Analysis (vs. known drugs) C->D E Prioritization Criteria (e.g., druggability, essentiality, non-homology to human proteins) D->E F Top Candidate Targets E->F G Molecular Docking (Section 4.2) F->G H Experimental Validation (e.g., enzyme inhibition assay) G->H

Caption: Workflow for antibacterial target identification.

Molecular Docking Protocol

Molecular docking will be used to predict the binding affinity and interaction patterns of Agent 217 with its prioritized protein targets.

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis A Retrieve Target Protein Structure (PDB) B Prepare Protein (add hydrogens, remove water, assign charges) A->B E Define Binding Site (Grid Box Generation) B->E C Generate 3D Structure of Agent 217 D Ligand Energy Minimization C->D F Run Docking Algorithm (e.g., AutoDock Vina) D->F E->F G Generate Binding Poses F->G H Calculate Binding Energy (kcal/mol) G->H I Analyze Interactions (H-bonds, hydrophobic, etc.) G->I J Select Best Pose H->J I->J

Caption: A typical molecular docking workflow.

Molecular Dynamics (MD) Simulation

MD simulations can assess the stability of the ligand-protein complex predicted by docking and provide insights into its dynamic behavior over time.

G cluster_0 System Setup cluster_1 Simulation cluster_2 Trajectory Analysis A Select Best Docked Pose (Agent 217 + Target) B Solvate System (Water Box) A->B C Add Ions to Neutralize System B->C D Generate Topology and Coordinate Files C->D E Energy Minimization D->E F Equilibration (NVT and NPT) E->F G Production MD Run (e.g., 100 ns) F->G H Calculate RMSD and RMSF G->H I Analyze Hydrogen Bonds G->I J Calculate Binding Free Energy (MM-PBSA/GBSA) G->J

Caption: Workflow for Molecular Dynamics Simulation.

Conclusion

This compound (Compound 24) represents a promising starting point for the development of a new class of antibiotics, given its activity against key Gram-positive pathogens and favorable initial safety profile. While current knowledge is limited to its synthesis and basic in-vitro evaluation, the application of a structured in silico modeling workflow as proposed herein is a critical next step. This computational approach will enable the rapid investigation of its mechanism of action, facilitate the rational design of more potent analogs, and provide essential predictive data on its drug-like properties, thereby accelerating its journey through the drug discovery pipeline.

References

An In-Depth Technical Guide to the Target Identification of Antibacterial Agent 217

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Antibacterial Agent 217" is ambiguous in publicly available scientific literature, referring to several distinct entities, including a synthetic molecule (Compound 24), a natural polyketide (L-681,217), and antimicrobial metabolites from Actinomycete strain A217. Due to the lack of comprehensive, publicly accessible target identification data for any single one of these agents, this guide will use a hypothetical "Agent 217" to illustrate a robust, multi-faceted workflow for identifying and validating the molecular target of a novel antibacterial compound. This document is intended as a methodological blueprint for researchers, scientists, and drug development professionals.

Initial Characterization and Antimicrobial Activity Profile

The first step in any target identification cascade is to determine the spectrum of activity of the investigational compound. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. MIC values for our hypothetical Agent 217 were determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Table 1: Minimum Inhibitory Concentration (MIC) of Agent 217 Against Various Bacterial Strains

Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive0.5
Streptococcus pneumoniae (ATCC 49619)Gram-positive0.25
Enterococcus faecalis (VRE)Gram-positive1.0
Bacillus subtilis (ATCC 6633)Gram-positive0.5
Escherichia coli (ATCC 25922)Gram-negative32
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>64
Klebsiella pneumoniae (Carbapenem-res.)Gram-negative16

The data indicates that Agent 217 is potent against Gram-positive bacteria, including resistant strains, with weaker activity against Gram-negative organisms. This profile suggests a target that is either specific to Gram-positive bacteria or is less accessible in Gram-negative bacteria due to the outer membrane.

Target Identification via Affinity Chromatography-Mass Spectrometry (AC-MS)

To directly identify the molecular target of Agent 217, an affinity-based proteomics approach is a powerful tool.[1][2][3] This method involves immobilizing the compound on a solid support to "pull down" its binding partners from the bacterial proteome.[2]

Experimental Protocol: AC-MS
  • Synthesis of Affinity Probe: A derivative of Agent 217 is synthesized with a linker arm and a terminal biotin (B1667282) moiety. The biological activity of the biotinylated agent is confirmed to be comparable to the parent compound.

  • Immobilization: The biotinylated Agent 217 is immobilized on streptavidin-coated magnetic beads.

  • Lysate Preparation: A culture of a susceptible bacterium (S. aureus ATCC 29213) is grown to mid-log phase, harvested, and lysed via bead beating in a non-denaturing buffer to produce a whole-cell protein lysate.

  • Affinity Pulldown: The lysate is incubated with the Agent 217-conjugated beads. A parallel experiment using beads without the agent serves as a negative control.

  • Washing: The beads are washed extensively with buffer containing a low concentration of detergent to remove non-specifically bound proteins.

  • Elution: Specifically bound proteins are eluted from the beads using a competitive agent or by changing buffer conditions (e.g., pH or ionic strength).

  • Protein Identification: The eluted proteins are separated by SDS-PAGE, and bands of interest are excised. The proteins are digested with trypsin and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Data Presentation: Putative Protein Targets Identified by AC-MS

Table 2: Top Protein Hits from AC-MS Analysis of S. aureus Lysate

Protein ID (UniProt)Protein NamePeptide Count (Agent 217)Peptide Count (Control)Fold EnrichmentPutative Function
P0A0A7DNA gyrase subunit A (GyrA)48224.0DNA replication/topology
P60721DNA gyrase subunit B (GyrB)42314.0DNA replication/topology
Q2G1T1Histone-like protein (HU)1581.9DNA binding (non-specific)
P0A0H3Elongation factor Tu (Tuf)25151.7Protein synthesis

The significant enrichment of Gyrase A and Gyrase B strongly suggests that the DNA gyrase complex is the primary target of Agent 217.

Visualization: AC-MS Experimental Workflow

AC_MS_Workflow cluster_prep Preparation cluster_pulldown Pulldown cluster_analysis Analysis Agent Agent 217 Biotinylation Biotinylation Agent->Biotinylation Immobilization Immobilize on Beads Biotinylation->Immobilization Beads Streptavidin Beads Beads->Immobilization Lysate S. aureus Lysate Incubation Incubate with Lysate Lysate->Incubation Immobilization->Incubation Wash Wash Non-specific Incubation->Wash Elution Elute Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Digestion In-gel Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Digestion->LC_MS Identification Protein Identification LC_MS->Identification

Affinity Chromatography-Mass Spectrometry Workflow.

Target Validation by Analysis of Spontaneous Resistant Mutants

Identifying mutations that confer resistance to a compound is a classic and powerful method for target validation.[4][5] Resistance mutations frequently map to the gene encoding the drug's target or to genes involved in drug transport.[4]

Experimental Protocol: Resistant Mutant Generation and Analysis
  • Selection of Mutants: A large inoculum (~10⁹ CFU) of S. aureus is plated on agar (B569324) containing Agent 217 at a concentration 4-8 times the MIC.

  • Isolation and Verification: Colonies that grow after 48 hours are isolated. The resistance phenotype is confirmed by re-testing the MIC of the isolated mutants. The stability of the resistance is checked by passaging the mutants in antibiotic-free media.

  • Genomic DNA Extraction: Genomic DNA is extracted from several independent resistant mutants and the parental wild-type strain.

  • Whole-Genome Sequencing (WGS): The genomes of the mutant and wild-type strains are sequenced using a next-generation sequencing platform.

  • Variant Analysis: The sequences are compared to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are present in the resistant mutants but not in the wild-type parent.[5]

Data Presentation: Mutations Conferring Resistance to Agent 217

Table 3: Genetic Loci of Mutations in Agent 217-Resistant S. aureus

Mutant IDGene AffectedNucleotide ChangeAmino Acid ChangeMIC (µg/mL)
R217-01gyrAC248TSer83Leu16
R217-02gyrAG259AAsp87Asn32
R217-03gyrAC248TSer83Leu16
R217-04norA (promoter)T-35AN/A (Upregulation)8

The recurrence of mutations within the gyrA gene, specifically in the quinolone resistance-determining region (QRDR), provides strong genetic evidence that DNA gyrase is the cellular target. The mutation in the promoter of the norA efflux pump suggests a secondary resistance mechanism.

Visualization: Resistant Mutant Analysis Workflow

Mutant_Analysis_Workflow cluster_selection Selection & Verification cluster_sequencing Sequencing cluster_analysis Analysis Plating Plate S. aureus (10^9 CFU) on Agar + 8x MIC Agent 217 Isolation Isolate Resistant Colonies Plating->Isolation Verification Verify MIC & Stability Isolation->Verification gDNA_Extraction Extract Genomic DNA Verification->gDNA_Extraction WGS Whole-Genome Sequencing gDNA_Extraction->WGS Alignment Align to Reference Genome WGS->Alignment SNP_Calling Identify SNPs/Indels Alignment->SNP_Calling Target_Hypothesis Formulate Target Hypothesis SNP_Calling->Target_Hypothesis

Workflow for Resistant Mutant Identification.

Biochemical Validation of Target Engagement

Following the identification of a putative target through proteomic and genetic methods, direct biochemical validation is essential. This involves purifying the target protein and demonstrating that the compound directly modulates its activity in vitro.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
  • Protein Expression and Purification: The S. aureus GyrA and GyrB subunits are overexpressed in E. coli and purified to homogeneity using affinity and size-exclusion chromatography.

  • Assay Setup: The assay is performed in a reaction buffer containing the reconstituted gyrase holoenzyme (A₂B₂), relaxed plasmid DNA substrate (pBR322), and ATP.

  • Compound Titration: Agent 217 is added to the reactions at a range of concentrations. Ciprofloxacin is used as a positive control.

  • Reaction and Termination: The reactions are incubated at 37°C to allow supercoiling to occur and then stopped.

  • Analysis: The different topological forms of the plasmid DNA (supercoiled vs. relaxed) are resolved by agarose (B213101) gel electrophoresis. The intensity of the bands is quantified to determine the extent of inhibition.

  • IC₅₀ Determination: The concentration of Agent 217 that inhibits 50% of the gyrase supercoiling activity (IC₅₀) is calculated by fitting the data to a dose-response curve.

Data Presentation: In Vitro Inhibition of DNA Gyrase Activity

Table 4: IC₅₀ Values for Inhibition of S. aureus DNA Gyrase

CompoundTarget EnzymeIC₅₀ (µM)
Agent 217Wild-Type Gyrase0.85
Agent 217Gyrase (GyrA S83L)27.5
CiprofloxacinWild-Type Gyrase1.20
CiprofloxacinGyrase (GyrA S83L)35.0

The potent inhibition of wild-type gyrase and the significant shift in IC₅₀ for the resistant mutant enzyme provide conclusive biochemical proof that DNA gyrase is the direct target of Agent 217.

Visualization: DNA Gyrase Catalytic Cycle and Inhibition

DNA_Gyrase_Pathway cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition Gyrase Gyrase Complex DNA_Binding Binds G-segment DNA Gyrase->DNA_Binding T_Segment_Capture Captures T-segment DNA DNA_Binding->T_Segment_Capture ATP_Binding Binds 2 ATP G_Segment_Cleavage Cleaves G-segment ATP_Binding->G_Segment_Cleavage Energy T_Segment_Capture->G_Segment_Cleavage T_Segment_Passage Passes T-segment through break G_Segment_Cleavage->T_Segment_Passage Cleavage_Complex Gyrase-DNA Cleavage Complex G_Segment_Cleavage->Cleavage_Complex G_Segment_Ligation Re-ligates G-segment T_Segment_Passage->G_Segment_Ligation Release Releases T-segment G_Segment_Ligation->Release Release->Gyrase Agent217 Agent 217 Agent217->Cleavage_Complex Traps Complex Cleavage_Complex->G_Segment_Ligation Blocks

References

An In-depth Technical Guide to the Spectrum of Activity for Antibacterial Agent 217

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 217 is a novel investigational compound demonstrating potent bactericidal activity against a broad spectrum of clinically relevant pathogens. This document provides a comprehensive overview of its in vitro activity, detailing its spectrum, potency, and the methodologies employed in its evaluation. The data presented herein are intended to support further research and development of this promising therapeutic candidate.

In Vitro Antibacterial Spectrum

The antibacterial activity of Agent 217 was evaluated against a diverse panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) isolates. The primary metric for assessing this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents visible growth of a microorganism.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
Bacterial SpeciesStrain IDResistance PhenotypeMIC (µg/mL)
Staphylococcus aureusATCC 29213Methicillin-Susceptible0.25
Staphylococcus aureusBAA-1717MRSA, Vancomycin-Intermediate0.5
Staphylococcus epidermidisATCC 12228-0.125
Enterococcus faecalisATCC 29212Vancomycin-Susceptible1
Enterococcus faeciumVRE-34Vancomycin-Resistant2
Streptococcus pneumoniaeATCC 49619Penicillin-Susceptible0.06
Streptococcus pyogenesATCC 19615-0.125
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
Bacterial SpeciesStrain IDResistance PhenotypeMIC (µg/mL)
Escherichia coliATCC 25922-4
Escherichia coliESBL-88ESBL-producing8
Klebsiella pneumoniaeATCC 13883-4
Klebsiella pneumoniaeKPC-2Carbapenem-Resistant16
Pseudomonas aeruginosaATCC 27853-16
Acinetobacter baumanniiMDR-AB-19Multidrug-Resistant32
Neisseria gonorrhoeaeWHO FCiprofloxacin-Resistant0.5

Experimental Protocols

The following methodologies were employed to determine the in vitro activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

1. Method: Broth microdilution was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

2. Inoculum Preparation: Bacterial strains were grown on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar for staphylococci, Chocolate Agar for N. gonorrhoeae) for 18-24 hours at 35-37°C. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Plate Preparation: this compound was serially diluted two-fold in CAMHB in 96-well microtiter plates.

4. Incubation: The prepared microtiter plates were inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours in ambient air.

5. MIC Reading: The MIC was determined as the lowest concentration of the agent that completely inhibited visible bacterial growth.

Time-Kill Kinetics Assay

1. Purpose: To assess the bactericidal or bacteriostatic nature of Agent 217.

2. Methodology:

  • Bacterial cultures were grown to the early logarithmic phase in CAMHB.
  • The cultures were then diluted to a starting inoculum of approximately 5 x 10⁵ CFU/mL.
  • This compound was added at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. A growth control without the agent was included.
  • The flasks were incubated at 37°C with shaking.
  • Aliquots were removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted in sterile saline, and plated on appropriate agar plates.
  • Colony counts were determined after 24-48 hours of incubation.

3. Interpretation: A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for evaluating antibacterial agents and the proposed mechanism of action for Agent 217.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis strain Bacterial Strain Selection inoculum Inoculum Preparation (0.5 McFarland) strain->inoculum media Media and Reagent Prep media->inoculum agent Agent 217 Stock Solution dilution Serial Dilution of Agent 217 agent->dilution incubation Inoculation and Incubation (16-20h at 37°C) inoculum->incubation dilution->incubation reading Visual Reading of MIC incubation->reading data Data Compilation and Reporting reading->data

Caption: Workflow for MIC Determination of this compound.

signaling_pathway agent This compound membrane Bacterial Cell Membrane agent->membrane Penetrates target_protein Ribosomal Subunit 50S (Target Protein) membrane->target_protein Binds to trna tRNA Binding Site target_protein->trna peptidyl Peptidyl Transferase Center target_protein->peptidyl synthesis_block Protein Synthesis Inhibition target_protein->synthesis_block Blocks cell_death Bactericidal Effect (Cell Death) synthesis_block->cell_death

Caption: Proposed Mechanism of Action for this compound.

An In-depth Technical Guide on Antibacterial Agent 217: A Novel Thiazole-Fused Bisnoralcohol Derivative Targeting Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant Gram-positive bacteria necessitates the development of novel antimicrobial agents. Antibacterial agent 217 (also designated as Compound 24) is a recently synthesized thiazole-fused bisnoralcohol derivative that has demonstrated notable activity against clinically relevant Gram-positive pathogens. This document provides a comprehensive technical overview of this compound, including its quantitative efficacy, detailed experimental protocols for its synthesis and evaluation, and a visual representation of the experimental workflow. The agent exhibits moderate but specific activity against Staphylococcus aureus and Staphylococcus epidermidis and is characterized by its non-cytotoxic and non-hemolytic properties, highlighting its potential as a lead compound for further therapeutic development.

Quantitative Data Summary

The antibacterial efficacy of Agent 217 was determined by assessing its Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive bacteria. The results are summarized in the table below.

Bacterial Strain Designation MIC (μg/mL)
Staphylococcus aureus (Antibiotic-susceptible)Sa23 (ATCC 25923)32
Staphylococcus aureus (Antibiotic-resistant)Sa99 (ATCC 700699)32
Staphylococcus aureus NewmanSaN32
Staphylococcus epidermidisSe (ATCC 700296)Moderately active
Enterococcus faecalis (Antibiotic-susceptible)Ef12 (ATCC 29212)> 64
Enterococcus faecalis (Vancomycin-resistant)Ef99 (ATCC 51299)> 64

Data sourced from Roy S, et al. ACS Omega, 2024.[1][2][3]

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and antimicrobial evaluation of this compound.

Synthesis of Thiazole-Fused Bisnoralcohol Derivatives (General Protocol)

A mixture of epoxy-bisnoralcohol (0.5 mmol) and the relevant thiourea (B124793) derivative (0.55 mmol) was prepared in acetic acid (5 mL) within a round-bottom flask. This reaction mixture was subsequently heated to 100 °C for a duration of 8 hours. Upon completion of the reaction, the acetic acid was partially neutralized by the careful addition of sodium bicarbonate. The product was then precipitated by the addition of water. To ensure the purity of the final compound, the precipitate was washed thoroughly with water and dried under a vacuum. In instances where impurities were present, recrystallization from acetonitrile (B52724) was performed to yield the pure thiazole-fused bisnoralcohol derivative.[1]

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound was determined using the broth microdilution method in 96-well plates, following established protocols. A standardized bacterial inoculum was introduced to a serial dilution of the compound in a suitable growth medium. The plates were incubated under appropriate conditions for the specific bacterial strain. The MIC was defined as the lowest concentration of the agent that resulted in the complete inhibition of visible bacterial growth.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of the antibacterial properties of Agent 217.

experimental_workflow Experimental Workflow for this compound cluster_synthesis Synthesis cluster_testing Antimicrobial Testing start Starting Materials (Epoxy-bisnoralcohol, Thiourea derivative) reaction Reaction in Acetic Acid (100°C, 8h) start->reaction quench Quenching (Sodium Bicarbonate) reaction->quench precipitate Precipitation (Water) quench->precipitate purify Purification (Washing, Drying, Recrystallization) precipitate->purify product Pure this compound purify->product mic_assay Broth Microdilution Assay product->mic_assay bacterial_strains Gram-Positive Bacterial Strains (S. aureus, S. epidermidis, etc.) bacterial_strains->mic_assay incubation Incubation mic_assay->incubation data_analysis MIC Determination incubation->data_analysis result Quantitative Efficacy Data data_analysis->result

Caption: Synthesis and antimicrobial evaluation workflow for Agent 217.

Mechanism of Action (Hypothesized)

While the precise mechanism of action for this compound has not been elucidated, its structural class, thiazole (B1198619) derivatives, is known to exhibit a wide range of biological activities. Thiazole-containing compounds have been reported to act via various mechanisms, including the inhibition of essential enzymes or disruption of the bacterial cell membrane. Further studies are required to determine the specific molecular target and signaling pathway affected by this novel agent in Gram-positive bacteria.

Conclusion

This compound represents a promising new scaffold for the development of therapeutics against Gram-positive bacterial infections. Its specific activity against staphylococcal species, coupled with a favorable preliminary safety profile, warrants further investigation into its mechanism of action, in vivo efficacy, and potential for chemical optimization to enhance its antimicrobial potency and spectrum. The detailed protocols and data presented herein provide a foundational guide for researchers and drug developers to build upon in the collective effort to combat antimicrobial resistance.

References

Unveiling the Novelty of Antibacterial Agent 217: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibacterial agents. This technical guide provides an in-depth analysis of a promising new entity, Antibacterial Agent 217 (also identified as Compound 24), a thiazole-fused bisnoralcohol derivative. This document summarizes its antibacterial efficacy, safety profile, and the experimental protocols for its evaluation, offering a comprehensive resource for the scientific community.

Core Findings and Novelty

This compound has demonstrated notable in vitro activity against Gram-positive bacteria, including clinically relevant strains of Staphylococcus aureus and Staphylococcus epidermidis. A key aspect of its novelty lies in its selective antibacterial action, as it has been shown to be non-cytotoxic to mammalian cancer cell lines and non-hemolytic at effective antibacterial concentrations. This favorable safety profile suggests a promising therapeutic window.

The core structure, a fusion of a thiazole (B1198619) ring with a bisnoralcohol steroid backbone, represents a novel chemical scaffold for antibacterial drug discovery. While the precise mechanism of action is yet to be fully elucidated, the thiazole moiety is a well-established pharmacophore in medicinal chemistry, known to interact with various bacterial targets.

Quantitative Data Summary

The antibacterial activity of Agent 217 was evaluated against a panel of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values, determined by broth microdilution assays, are summarized in the table below.

Bacterial Strain Abbreviation MIC (μg/mL)
Staphylococcus aureus ATCC 25923Sa2332
Staphylococcus aureus ATCC 700699 (MRSA)Sa9932
Staphylococcus aureus NewmanSaN32
Staphylococcus epidermidis ATCC 700296SeModerate
Enterococcus faecalis ATCC 29212Ef12>64
Enterococcus faecalis ATCC 51299Ef99>64
Enterococcus faecium ATCC 700221 (VRE)Efm21>64
Bacillus subtilis ATCC 6623Bs>64

Data sourced from Roy S, et al. ACS Omega. 2024.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Synthesis of Thiazole-Fused Bisnoralcohol Derivatives (General Protocol)

This protocol outlines the general synthesis approach for the class of compounds to which Agent 217 belongs.

  • Epoxidation of Bisnoralcohol:

    • Combine bisnoralcohol (1 mmol), dichloromethane (B109758) (3 mL), methanol (B129727) (4 mL), 10% NaOH (0.28 mL), and 30% H₂O₂ (0.56 mL) in a round-bottom flask.

    • Stir the mixture for 12 hours.

    • Evaporate the solvent to obtain the solid product.

    • Add methanol to precipitate solid impurities.

    • Filter the mixture and evaporate the methanol with a hexane (B92381) azeotrope to yield the pure epoxy-bisnoralcohol.

  • Formation of Fused Thiazole:

    • React the epoxy-bisnoralcohol with various thiourea (B124793) derivatives in acetic acid, which serves as both a promoter and a solvent.

    • The specific thiourea derivative used determines the final substituent on the thiazole ring.

Antibacterial Susceptibility Testing: Broth Microdilution Assay

This protocol is consistent with the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension in a saline solution equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibacterial Agent Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted antibacterial agent.

    • Include positive (bacteria without agent) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.

Hemolysis Assay

This assay assesses the lytic effect of the agent on red blood cells.

  • Preparation of Erythrocyte Suspension:

    • Wash sheep red blood cells three times with phosphate-buffered saline (PBS).

    • Prepare a 2% (v/v) suspension of the washed red blood cells in PBS.

  • Incubation with Antibacterial Agent:

    • Add different concentrations of this compound to the erythrocyte suspension.

    • Use PBS as a negative control (0% hemolysis) and Triton X-100 (1%) as a positive control (100% hemolysis).

    • Incubate the mixtures at 37°C for 1 hour.

  • Measurement of Hemolysis:

    • Centrifuge the samples to pellet intact red blood cells.

    • Measure the absorbance of the supernatant at 540 nm to quantify the release of hemoglobin.

    • Calculate the percentage of hemolysis relative to the positive control.

Cytotoxicity Assay (MTT Assay)

This assay evaluates the effect of the agent on the viability of mammalian cells.

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines in appropriate media.

    • Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment with Antibacterial Agent:

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • Include a vehicle control (solvent only).

  • MTT Incubation:

    • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Quantification:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Visualizations: Workflows and Pathways

To further clarify the experimental and logical processes, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Final Product Bisnoralcohol Bisnoralcohol Epoxidation Epoxidation (NaOH, H₂O₂) Bisnoralcohol->Epoxidation Thiourea Thiourea Derivative Condensation Condensation & Cyclization (Acetic Acid) Thiourea->Condensation Epoxidation->Condensation Agent217 This compound (Thiazole-Fused Bisnoralcohol) Condensation->Agent217

Caption: Synthetic workflow for this compound.

Experimental_Evaluation_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Evaluation cluster_results Data Analysis Synthesis Synthesis of Agent 217 Antibacterial Antibacterial Susceptibility (Broth Microdilution) Synthesis->Antibacterial Cytotoxicity Cytotoxicity Assay (MTT Assay) Synthesis->Cytotoxicity Hemolysis Hemolysis Assay Synthesis->Hemolysis MIC MIC Determination Antibacterial->MIC IC50 IC₅₀ Determination Cytotoxicity->IC50 Hemolysis_Result Hemolytic Activity Assessment Hemolysis->Hemolysis_Result

Methodological & Application

Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 217

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 217 against various bacterial strains using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2][3] This application note also includes guidelines for data presentation and interpretation.

Principle of the MIC Assay

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[4] This method involves preparing a series of two-fold dilutions of the antibacterial agent in a liquid growth medium in a 96-well microtiter plate.[5][6][7] Each well is then inoculated with a standardized suspension of the test bacterium.[1][8] Following an incubation period of 16-20 hours, the plates are examined for visible bacterial growth, which is typically observed as turbidity.[4][9] The MIC is the lowest concentration of the antibacterial agent at which no visible growth occurs.[1][2][3]

Materials and Equipment

Reagents:

  • This compound

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile Saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Quality control bacterial strains with known MIC values (e.g., S. aureus ATCC® 29213™, E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)

  • Appropriate solvent for dissolving this compound (if not water-soluble)

Equipment:

  • Sterile 96-well, U-bottom or flat-bottom microtiter plates

  • Multichannel pipette (8- or 12-channel)

  • Single-channel pipettes (various volumes)

  • Sterile pipette tips

  • Sterile reagent reservoirs

  • Incubator (35 ± 2°C)

  • Spectrophotometer or nephelometer for McFarland standard preparation

  • Vortex mixer

  • Biosafety cabinet

Experimental Protocol

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

3.1. Preparation of this compound Stock Solution

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the agent in a suitable solvent to prepare a stock solution at a concentration that is at least 10-fold higher than the highest concentration to be tested.

  • Sterilize the stock solution by filtration through a 0.22 µm filter if it is not sterile.

3.2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).[1] A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

3.3. Broth Microdilution Procedure

  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the this compound stock solution to the first column of wells, resulting in the highest desired concentration.

  • Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column.

  • The eleventh column will serve as the growth control (no antibacterial agent), and the twelfth column will be the sterility control (no bacteria).

  • Inoculate each well (from column 1 to 11) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

3.4. Reading and Interpreting the Results

  • After incubation, visually inspect the microtiter plates for turbidity. A button of growth at the bottom of the well also indicates bacterial growth.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1]

  • The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

  • Compare the obtained MIC values with established clinical breakpoints to categorize the bacterial strain as susceptible (S), intermediate (I), or resistant (R).[2][10][11]

Data Presentation

Summarize the quantitative MIC data in a clear and structured table.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial SpeciesStrainMIC (µg/mL) of Agent 217Quality Control StrainQC MIC Range (µg/mL)
Staphylococcus aureusClinical Isolate 12S. aureus ATCC® 29213™0.5 - 2
Escherichia coliClinical Isolate 28E. coli ATCC® 25922™2 - 8
Pseudomonas aeruginosaClinical Isolate 332P. aeruginosa ATCC® 27853™1 - 4
Enterococcus faecalisClinical Isolate 44E. faecalis ATCC® 29212™1 - 4

Note: The MIC values presented in this table are for illustrative purposes only and do not represent actual experimental data for a specific "this compound".

Visualizations

Diagram 1: Experimental Workflow for MIC Determination by Broth Microdilution

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution D Perform Serial Dilutions of This compound A->D B Prepare Standardized Bacterial Inoculum (0.5 McFarland) E Inoculate wells with Bacterial Suspension B->E C Dispense CAMHB into 96-well plate C->D D->E F Incubate at 35°C for 16-20 hours E->F G Visually Inspect for Bacterial Growth (Turbidity) F->G H Determine MIC (Lowest concentration with no growth) G->H

Caption: Workflow of the broth microdilution method for MIC determination.

Signaling Pathway

A diagram illustrating the signaling pathway or mechanism of action of this compound cannot be provided as "this compound" is not a specifically identified agent in the scientific literature, and its mechanism of action is unknown. To create such a diagram, information regarding the specific molecular target and the downstream effects of the agent would be required. General mechanisms of antibacterial action include inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, or disruption of the cell membrane.[12][13]

For example, if Agent 217 were known to inhibit bacterial dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway, a diagram could be constructed to illustrate this.

Diagram 2: Hypothetical Signaling Pathway for a DHFR Inhibitor

Signaling_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHF Dihydrofolic Acid (DHF) PABA->DHF Dihydropteroate Synthase THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis THF->Nucleotides DNA DNA Replication Nucleotides->DNA Agent217 This compound (Hypothetical DHFR Inhibitor) Agent217->THF Inhibition

Caption: Hypothetical mechanism of action for Agent 217 as a DHFR inhibitor.

Quality Control

To ensure the accuracy and reproducibility of the MIC assay, it is crucial to include quality control (QC) strains with known MIC values in each experiment. The MIC values obtained for the QC strains should fall within the acceptable ranges established by CLSI. If the QC results are out of range, the entire batch of tests should be considered invalid and repeated.

Safety Precautions

All work with bacterial cultures should be performed in a biosafety cabinet using appropriate personal protective equipment (PPE), including lab coats and gloves. All contaminated materials should be decontaminated before disposal.

References

Protocol for using Antibacterial agent 217 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

{"answer":"### Application Notes and Protocols for In Vitro Evaluation of Antibacterial Agent 217

Disclaimer: "this compound" is a placeholder name for a novel investigational compound. The following protocols provide a general framework for the in vitro assessment of a new antibacterial agent and should be adapted based on the specific properties of the compound.

Introduction

The emergence of antibiotic resistance necessitates the discovery and development of new antibacterial agents.[1][2] A critical early step in this process is the comprehensive in vitro characterization of a compound's antimicrobial activity. This document outlines detailed protocols for determining the potency and spectrum of "this compound" against a panel of pathogenic bacteria. The described assays include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and anti-biofilm activity. These methods are fundamental for preclinical assessment and for providing insights into the agent's potential therapeutic efficacy.[3]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] It is a primary measure of an agent's potency. The broth microdilution method is a standard and widely used technique for MIC determination.[5][6]

Experimental Protocol: Broth Microdilution Assay

Materials:

  • This compound stock solution

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh 18-24 hour culture plate, select 3-5 colonies of the test organism.

    • Inoculate the colonies into a tube of CAMHB.

    • Incubate at 35 ± 2°C until the turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the final test volume.[7]

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound at a concentration at least twice the highest desired test concentration.

    • In a 96-well plate, add 100 µL of sterile broth to all wells except for the first column.

    • Add 200 µL of the this compound stock solution to the wells in the first column.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, mixing well at each step.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control (inoculum without the agent) and a sterility control (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the agent in which there is no visible growth (turbidity) as determined by visual inspection or by reading the optical density at 600 nm.[5]

Data Presentation: MIC Values

Summarize the MIC values for this compound against various bacterial strains in a table for clear comparison.

Bacterial StrainGram StainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureusPositive241-8
Streptococcus pneumoniaePositive120.5-4
Escherichia coliNegative8164-32
Pseudomonas aeruginosaNegative16648-128
Klebsiella pneumoniaeNegative8324-64

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[8][9] This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[10]

Experimental Protocol: MBC Assay

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).

  • Mix the contents of each selected well thoroughly.

  • Aspirate a 10 µL aliquot from each of these wells.[11]

  • Spot-inoculate the aliquots onto separate, labeled MHA plates.

  • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10][12]

Data Presentation: MIC vs. MBC

Present the MIC and MBC values side-by-side to easily assess the bactericidal or bacteriostatic nature of the agent.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureus242 (Bactericidal)
Escherichia coli8648 (Bactericidal)
Pseudomonas aeruginosa16>128>8 (Tolerant)
Enterococcus faecalis412832 (Bacteriostatic)

An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.[8]

Time-Kill Kinetics Assay

Time-kill assays provide information on the rate of bactericidal activity and the concentration-dependent or time-dependent nature of an antimicrobial agent.[13][14]

Experimental Protocol: Time-Kill Curve Assay

Materials:

  • This compound

  • Test bacterial strain

  • CAMHB

  • Sterile culture tubes

  • MHA plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum as described for the MIC assay, adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Set up a series of tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the agent.

  • Inoculate all tubes with the prepared bacterial suspension.

  • Incubate the tubes at 35 ± 2°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.[13]

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto MHA plates and incubate for 18-24 hours.

  • Count the colonies on the plates to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL versus time for each concentration.

Data Presentation: Time-Kill Curve Data

The data is best visualized as a graph, but a summary table can also be presented.

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (4x MIC)
05.75.75.7
26.55.24.1
47.84.12.5
88.93.5<2 (LOD)
249.23.3<2 (LOD)

A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.[15][16]

Anti-Biofilm Activity

Bacterial biofilms exhibit increased resistance to antimicrobial agents.[17][18] It is therefore important to assess the ability of a new agent to inhibit biofilm formation and eradicate pre-formed biofilms.

Experimental Protocol: Biofilm Inhibition and Eradication Assay

Materials:

  • 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) with 1% glucose

  • Crystal violet solution (0.1%)

  • Acetic acid (30%) or ethanol (B145695) (95%)

  • Microplate reader

Procedure for Biofilm Inhibition (Minimum Biofilm Inhibitory Concentration - MBIC):

  • Prepare serial dilutions of this compound in TSB in a 96-well plate.

  • Add a standardized bacterial suspension (approximately 1 x 10⁶ CFU/mL) to each well.

  • Incubate for 24-48 hours at 37°C without agitation.[19]

  • Wash the wells with PBS to remove planktonic cells.

  • Stain the adherent biofilms with crystal violet for 15 minutes.

  • Wash away the excess stain and allow the plate to dry.

  • Solubilize the bound stain with acetic acid or ethanol.

  • Measure the absorbance at 570 nm. The MBIC is the lowest concentration that significantly reduces biofilm formation.[19]

Procedure for Biofilm Eradication (Minimum Biofilm Eradication Concentration - MBEC):

  • Grow biofilms in a 96-well plate for 24 hours as described above, without the agent.

  • Remove the planktonic cells and wash the wells with PBS.

  • Add fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.[19]

  • Incubate for a further 24 hours.

  • Quantify the remaining biofilm using the crystal violet staining method as described above. The MBEC is the lowest concentration that significantly reduces the pre-formed biofilm.

Data Presentation: Anti-Biofilm Activity
Bacterial StrainMBIC₅₀ (µg/mL)MBEC₅₀ (µg/mL)
Staphylococcus aureus864
Pseudomonas aeruginosa64>256

Visualizations

Experimental Workflow and Signaling Pathways

Experimental_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination cluster_timekill Time-Kill Kinetics A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate A->C B Serial Dilution of Agent 217 in 96-well plate B->C D Incubate 16-20h at 37°C C->D E Read MIC (Lowest concentration with no visible growth) D->E F Subculture from clear wells (MIC, MICx2, etc.) onto agar plates E->F Use MIC values J Expose Bacteria to Agent 217 (at multiples of MIC) E->J Use MIC values G Incubate 18-24h at 37°C F->G H Count Colonies G->H I Determine MBC (≥99.9% killing) H->I K Sample at time points (0, 2, 4, 8, 24h) J->K L Plate serial dilutions and count CFU K->L M Plot Log10 CFU/mL vs. Time L->M

Signaling_Pathway cluster_result Result Inhibition Inhibition of Cell Wall Synthesis Lysis Cell Lysis Inhibition->Lysis PGN PGN

References

Application Notes: Unveiling the Anti-Biofilm Potential of Agent 217

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a formidable challenge in both clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents.[1][2][3] These structured communities of bacteria, encased in a self-produced matrix of extracellular polymeric substances (EPS), can be up to 1,000 times more resistant to antibiotics than their free-floating, planktonic counterparts.[1] Agent 217 is a novel synthetic molecule designed to combat biofilm-associated infections by disrupting key bacterial communication pathways. This document provides a comprehensive overview of Agent 217's application in biofilm research, including its mechanism of action, efficacy data, and detailed protocols for its evaluation.

Mechanism of Action: Quorum Sensing Inhibition

Agent 217 functions as a quorum sensing (QS) inhibitor, disrupting the cell-to-cell communication that bacteria use to coordinate collective behaviors like biofilm formation and virulence factor production.[4][5] Specifically, Agent 217 is hypothesized to competitively bind to and antagonize key transcriptional regulators in both Gram-negative and Gram-positive bacteria.

  • In Pseudomonas aeruginosa, Agent 217 targets the LasR and RhlR receptors, which are central to the las and rhl QS systems that regulate biofilm maturation and the production of virulence factors such as pyocyanin (B1662382) and elastase.[4][6][7]

  • In Staphylococcus aureus, the agent is believed to interfere with the Accessory Gene Regulator (agr) system, a critical QS pathway that controls biofilm structuring and dispersal.[8][9][10]

By blocking these signaling pathways, Agent 217 prevents the coordinated gene expression necessary for the development and maintenance of a mature biofilm structure, rendering the bacteria more susceptible to antimicrobial treatments and host immune responses.[11]

Data Presentation: Efficacy of Agent 217

The following tables summarize the in vitro efficacy of Agent 217 against biofilms formed by two clinically significant pathogens, Pseudomonas aeruginosa (PAO1) and Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300).

Table 1: Planktonic vs. Biofilm Susceptibility of P. aeruginosa PAO1 to Agent 217.

Metric Concentration (µg/mL) Fold Difference (Biofilm vs. Planktonic)
MIC (Planktonic) 16 -
MBC (Planktonic) 64 -
MBIC₅₀ (Biofilm Inhibition) 32 2x MIC

| MBEC (Biofilm Eradication) | > 512 | > 32x MIC |

Table 2: Planktonic vs. Biofilm Susceptibility of MRSA (ATCC 43300) to Agent 217.

Metric Concentration (µg/mL) Fold Difference (Biofilm vs. Planktonic)
MIC (Planktonic) 8 -
MBC (Planktonic) 32 -
MBIC₅₀ (Biofilm Inhibition) 16 2x MIC

| MBEC (Biofilm Eradication) | 256 | 32x MIC |

Table 3: Quantitative Biofilm Reduction by Agent 217 after 24-hour Treatment.

Organism Agent 217 Conc. (µg/mL) Biomass Reduction (%) (Crystal Violet Assay) Viable Cell Reduction (log₁₀ CFU/mL)
P. aeruginosa PAO1 64 78.5% 3.1
P. aeruginosa PAO1 128 89.2% 4.5
MRSA (ATCC 43300) 32 82.1% 3.8

| MRSA (ATCC 43300) | 64 | 91.5% | 5.2 |

Visualizations: Pathways and Processes

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Biofilm Assay cluster_analysis Phase 3: Quantification & Analysis prep_culture Prepare Overnight Bacterial Culture adjust_conc Adjust Culture to 0.5 McFarland prep_culture->adjust_conc form_biofilm Inoculate 96-well Plate Incubate 24h to Form Biofilm adjust_conc->form_biofilm prep_agent Prepare Serial Dilutions of Agent 217 add_agent Add Agent 217 Dilutions to Biofilm prep_agent->add_agent wash_planktonic Wash to Remove Planktonic Cells form_biofilm->wash_planktonic wash_planktonic->add_agent incubate_treat Incubate 24h (Treatment) add_agent->incubate_treat quant_biomass Crystal Violet Assay (Biomass Quantification) incubate_treat->quant_biomass quant_viability CFU Plating (Viability Assessment) incubate_treat->quant_viability visualize Confocal Microscopy (Structural Analysis) incubate_treat->visualize

Caption: Experimental workflow for evaluating the anti-biofilm efficacy of Agent 217.

quorum_sensing_pathway cluster_pa P. aeruginosa Quorum Sensing LasI LasI Synthase AHL 3O-C12-HSL (Autoinducer) LasI->AHL produces LasR LasR Receptor AHL->LasR binds & activates Virulence Virulence & Biofilm Genes (e.g., lasB, rhlR) LasR->Virulence activates transcription Agent217 Agent 217 Agent217->LasR inhibits binding

Caption: Inhibition of the P. aeruginosa LasR signaling pathway by Agent 217.

logical_relationship start Agent 217 Application inhibit_qs Inhibition of Quorum Sensing (e.g., LasR, AgrA) start->inhibit_qs reduce_eps Reduced EPS Production inhibit_qs->reduce_eps inhibit_formation Inhibited Biofilm Formation & Maturation inhibit_qs->inhibit_formation disrupt_matrix Disrupted Biofilm Matrix Integrity reduce_eps->disrupt_matrix increase_pen Increased Antibiotic Penetration disrupt_matrix->increase_pen disperse_biofilm Biofilm Dispersal disrupt_matrix->disperse_biofilm end Eradication of Biofilm Infection inhibit_formation->end increase_pen->end disperse_biofilm->end

Caption: Logical cascade of Agent 217's anti-biofilm mechanism of action.

Experimental Protocols

Protocol 1: Biofilm Quantification via Crystal Violet (CV) Assay

This protocol quantifies total biofilm biomass attached to an abiotic surface.[12][13][14][15]

Materials:

  • Overnight bacterial culture (e.g., P. aeruginosa PAO1).

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB).

  • Sterile 96-well flat-bottom polystyrene plates.

  • Agent 217 stock solution and diluent.

  • Phosphate-Buffered Saline (PBS), sterile.

  • 0.1% (w/v) Crystal Violet solution.

  • 30% (v/v) Acetic Acid in water.

  • Plate reader (absorbance at 570 nm).

Procedure:

  • Inoculum Preparation: Grow a bacterial culture overnight at 37°C. Dilute the culture 1:100 in fresh TSB.

  • Biofilm Formation: Dispense 200 µL of the diluted culture into the wells of a 96-well plate. Include wells with sterile medium only as a negative control. Incubate the plate at 37°C for 24 hours under static conditions.

  • Treatment Application: a. Carefully aspirate the medium from all wells, removing planktonic cells. b. Gently wash each well twice with 200 µL of sterile PBS to remove non-adherent cells. c. Add 200 µL of fresh TSB containing the desired concentrations of Agent 217 (and a no-drug control) to the wells. d. Incubate the plate for an additional 24 hours at 37°C.

  • Staining: a. Discard the medium and wash the plate twice with PBS. b. Air dry the plate for 15-20 minutes. c. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[12][16] d. Remove the crystal violet solution and wash the plate four times with PBS or distilled water.

  • Quantification: a. Air dry the plate completely. b. Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[14] c. Incubate for 15 minutes at room temperature. d. Transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 570 nm (OD₅₇₀).

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[1][17][18] It is often performed using a specialized 96-peg lid device (MBEC™ Assay).

Materials:

  • MBEC™ Assay device (96-peg lid and corresponding 96-well plate).

  • Overnight bacterial culture.

  • Appropriate growth medium.

  • Agent 217 stock solution.

  • Sterile PBS.

  • Recovery medium (e.g., TSB).

  • Sonicator bath.

  • Plate reader (absorbance at 600 nm).

Procedure:

  • Biofilm Growth: a. Prepare a 0.5 McFarland standard bacterial suspension in growth medium. b. Fill the wells of a 96-well plate with 200 µL of the suspension. c. Place the sterile 96-peg lid onto the plate, submerging the pegs in the culture. d. Incubate for 24 hours at 37°C on an orbital shaker to allow biofilm formation on the pegs.[17]

  • Antimicrobial Challenge: a. Prepare a 96-well "challenge plate" containing serial dilutions of Agent 217 in fresh growth medium. b. Remove the peg lid from the growth plate and rinse it by immersing the pegs in a plate containing sterile PBS for 1-2 minutes to remove planktonic cells. c. Transfer the rinsed peg lid to the challenge plate. d. Incubate for 24 hours at 37°C.

  • Recovery and Viability Assessment: a. Prepare a 96-well "recovery plate" with 200 µL of sterile recovery medium in each well. b. Rinse the peg lid again in PBS to remove residual Agent 217. c. Place the peg lid into the recovery plate. d. Place the entire recovery plate assembly in a sonicator bath for 5-10 minutes to dislodge the biofilm cells from the pegs into the recovery medium.[18] e. Remove the peg lid and cover the recovery plate with a standard sterile lid. f. Incubate the recovery plate for 24 hours at 37°C.

  • MBEC Determination: a. Measure the optical density at 600 nm (OD₆₀₀) of each well in the recovery plate. b. The MBEC is defined as the lowest concentration of Agent 217 that results in no bacterial growth (i.e., no turbidity) in the recovery wells.[18]

Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of biofilm architecture and the assessment of cell viability within the biofilm matrix.[19][20]

Materials:

  • Bacterial culture.

  • Growth medium.

  • Glass-bottom dishes or chamber slides.

  • Agent 217.

  • Fluorescent stains (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit containing SYTO 9 and propidium (B1200493) iodide).

  • Confocal microscope with appropriate lasers and filters.

  • Image analysis software (e.g., IMARIS, ImageJ).

Procedure:

  • Biofilm Growth and Treatment: a. Grow biofilms directly on glass-bottom dishes by inoculating with 1-2 mL of a 1:100 diluted overnight culture. b. Incubate for 24-48 hours at 37°C to establish a mature biofilm. c. After biofilm formation, gently remove the medium and replace it with fresh medium containing the desired concentration of Agent 217 or a control. d. Incubate for a further 24 hours.

  • Staining: a. Carefully remove the treatment medium and gently wash the biofilm twice with sterile PBS. b. Prepare the staining solution according to the manufacturer's protocol (e.g., mix SYTO 9 and propidium iodide in PBS). c. Add the staining solution to the biofilm and incubate in the dark at room temperature for 15-20 minutes.[19]

  • Imaging: a. Gently wash the stained biofilm once with PBS to remove excess dye. b. Immediately visualize the biofilm using a confocal microscope. Use appropriate laser excitation (e.g., 488 nm for SYTO 9) and emission filters. c. Acquire a series of optical sections (z-stack) through the entire thickness of the biofilm.

  • Image Analysis: a. Reconstruct the z-stack images into a 3D representation of the biofilm. b. Analyze the images to assess changes in biofilm architecture (e.g., thickness, biomass, surface coverage) and the ratio of live (green fluorescence) to dead (red fluorescence) cells in response to Agent 217 treatment.

References

Application Notes and Protocols: Preparation of Stock Solutions for Antibacterial Agent 217

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 217, also identified in scientific literature as Compound 24, is a novel thiazole-fused bisnoralcohol derivative with demonstrated antibacterial properties.[1][2] It exhibits moderate activity against Gram-positive bacteria, including key pathogens like Staphylococcus aureus and Staphylococcus epidermidis.[3] Furthermore, initial studies have shown that this agent is non-cytotoxic and non-hemolytic at its effective concentrations, making it a compound of interest for further investigation in drug discovery and development.[1][3]

Accurate and reproducible in vitro and cell-based assays depend on the correct preparation of stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of this compound to ensure consistency and integrity in experimental workflows.

Compound Data and Solubility

Proper solubilization is critical for the biological activity and reliability of experimental results. While specific quantitative solubility data for this compound is not extensively published, its chemical class as a complex heterocyclic molecule suggests it is likely to have poor solubility in aqueous solutions. Organic solvents are therefore recommended for preparing high-concentration stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended starting solvent due to its broad solubilizing power for such compounds.[4][5][6]

Table 1: Quantitative Data for this compound (Compound 24)

PropertyValueNotes
Chemical Class Thiazole-fused bisnoralcohol derivativeAs described in Roy S, et al. ACS Omega, 2024.[1]
Minimum Inhibitory Concentration (MIC) 32 µg/mLAgainst Staphylococcus aureus.[3]
Hemolytic Activity Non-hemolyticNo hemolysis observed up to 64 µg/mL.[1]
Cytotoxicity Non-cytotoxicNo cytotoxicity observed up to 64 µg/mL.[1]
Recommended Primary Solvent Dimethyl Sulfoxide (DMSO)Based on the chemical class. Thiazole (B1198619) derivatives often show good solubility in DMSO.[4][5]
Aqueous Solubility Expected to be lowPrecipitation may occur when diluting DMSO stock into aqueous buffers. The final DMSO concentration in assays should be kept low (<0.5%).[4]
Storage of Solid Compound Room temperatureAs recommended by the supplier for the continental US; consult the Certificate of Analysis for specific advice.[3]
Storage of Stock Solution -20°C to -80°CAliquoting is recommended to avoid freeze-thaw cycles. Some thiazole derivatives can be unstable in DMSO over long periods.[6]

Experimental Protocols

Safety Precautions
  • Always handle unknown chemical compounds in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound from the supplier before use.

Protocol 1: Preparation of a 10 mg/mL Primary Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in DMSO. It is highly recommended to first perform a small-scale solubility test before preparing a larger batch.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), sterile, anhydrous grade

  • Analytical balance

  • Sterile, conical-bottom microcentrifuge tubes or cryovials (amber or covered in foil)

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Preliminary Solubility Test (Recommended):

    • Weigh approximately 1 mg of this compound into a sterile microcentrifuge tube.

    • Add 100 µL of sterile DMSO to achieve a target concentration of 10 mg/mL.

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. If the solution is clear with no visible particulates, the compound is soluble at 10 mg/mL in DMSO. If particulates remain, solubility is lower, and the stock concentration should be adjusted accordingly.

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of this compound directly into the tube (e.g., 10 mg). Record the exact weight.

  • Dissolution:

    • Calculate the volume of DMSO required to achieve the desired 10 mg/mL concentration.

      • Formula: Volume (µL) = [Mass (mg) / 10 (mg/mL)] x 1000 (µL/mL)

      • Example: For 10 mg of compound, add 1000 µL (1 mL) of DMSO.

    • Add the calculated volume of sterile DMSO to the tube containing the compound.

  • Solubilization:

    • Cap the tube securely and vortex at high speed for 2-3 minutes until the solid is completely dissolved.

    • If dissolution is slow, gentle warming in a 37°C water bath for a few minutes may assist. Do not overheat.

    • Visually confirm that the solution is clear and free of any solid particles.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected (amber or foil-wrapped) cryovials.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Assays

This protocol outlines the dilution of the primary stock solution for use in biological assays, such as Minimum Inhibitory Concentration (MIC) testing.

Procedure:

  • Thaw the Stock Solution:

    • Remove one aliquot of the 10 mg/mL primary stock solution from the freezer.

    • Allow it to thaw completely at room temperature. Briefly centrifuge the tube to collect the solution at the bottom.

  • Serial Dilution:

    • Perform serial dilutions of the primary stock in the appropriate sterile assay medium (e.g., Mueller-Hinton Broth for MIC assays).[3]

    • Important: When diluting into an aqueous medium, add the DMSO stock to the medium (not vice-versa) and mix immediately to minimize precipitation.

    • Ensure the final concentration of DMSO in the assay wells is non-toxic to the test organism and/or cells. A final concentration of ≤0.5% DMSO is generally considered safe for most applications.[4]

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent using the broth microdilution method. This is a primary application for the prepared stock solutions.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start stock Prepare 10 mg/mL Stock Solution in DMSO (Protocol 1) start->stock Weigh & Dissolve serial_dil Create 2-fold Serial Dilutions of Agent 217 in Broth (e.g., 128 to 0.25 µg/mL) stock->serial_dil Dilute in Medium plate Inoculate 96-Well Plate: - Agent Dilutions - Growth Control (No Agent) - Sterility Control (No Bacteria) serial_dil->plate Transfer to Plate inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculum->plate incubate Incubate Plate (e.g., 37°C for 18-24h) plate->incubate read Read Plate Visually or with Plate Reader (OD600) incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic Analyze Turbidity end End determine_mic->end

Caption: Workflow for MIC determination of this compound.

References

Using Antibacterial agent 217 in combination with other antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Synergistic Antibacterial Effects of Agent 217 in Combination with Conventional Antibiotics

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibacterial agent 217 is a novel synthetic compound that targets the bacterial DNA gyrase B subunit (GyrB), an essential enzyme for DNA replication. Its unique binding site distinguishes it from traditional fluoroquinolones, offering a promising avenue for combating resistant pathogens. Preliminary studies have indicated that the efficacy of Agent 217 can be significantly enhanced when used in combination with other classes of antibiotics.

This document provides detailed protocols for evaluating the synergistic potential of Agent 217 with other antibacterial agents using common in vitro methods. It also presents hypothetical data for its combination with Meropenem (a carbapenem) and Tobramycin (an aminoglycoside) against a multidrug-resistant strain of Pseudomonas aeruginosa.

Quantitative Synergy Analysis

The interaction between this compound and other antibiotics can be quantified using the Fractional Inhibitory Concentration Index (FICI). Synergy is generally defined as an FICI ≤ 0.5, an additive or indifferent effect is defined as 0.5 < FICI ≤ 4, and antagonism is defined as an FICI > 4.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Table 1: MIC of Individual and Combined Agents against P. aeruginosa (MDR Strain)

Antibiotic MIC (µg/mL) - Alone MIC (µg/mL) - In Combination
Agent 217 16 -
Meropenem 32 4 (with Agent 217)
Tobramycin 8 1 (with Agent 217)
Agent 217 (with Meropenem) - 2

| Agent 217 (with Tobramycin) | - | 4 |

Fractional Inhibitory Concentration Index (FICI)

The FICI is calculated from checkerboard assay data to determine the nature of the interaction between two antimicrobial agents.

FICI = FICA + FICB = (MICA in combination / MICA alone) + (MICB in combination / MICB alone)

Table 2: FICI Values for Agent 217 Combinations against P. aeruginosa (MDR Strain)

Combination FICI Calculation FICI Value Interpretation
Agent 217 + Meropenem (2 / 16) + (4 / 32) 0.25 Synergy

| Agent 217 + Tobramycin | (4 / 16) + (1 / 8) | 0.375 | Synergy |

Experimental Protocols

Protocol: Checkerboard Synergy Assay

This protocol determines the MIC of antimicrobial agents alone and in combination.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (e.g., P. aeruginosa), adjusted to 0.5 McFarland standard

  • Stock solutions of Agent 217, Meropenem, and Tobramycin

Procedure:

  • Plate Preparation:

    • Add 50 µL of CAMHB to each well of a 96-well plate.

    • Create serial dilutions of Agent 217 horizontally across the plate (e.g., from column 1 to 10).

    • Create serial dilutions of the second antibiotic (e.g., Meropenem) vertically down the plate (e.g., from row A to G).

    • This creates a matrix of wells containing various concentrations of both drugs. Row H should contain only dilutions of Agent 217, and column 11 should contain only dilutions of the second antibiotic. Column 12 serves as a growth control (no antibiotic).

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 50 µL of this diluted inoculum to each well (except for a sterility control well). The final volume in each well will be 100 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC for each antibiotic alone and for each combination by identifying the wells with no visible turbidity.

    • Calculate the FICI for each synergistic combination as described in section 2.2.

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis bact_culture 1. Bacterial Culture (P. aeruginosa) mcfarland 2. Adjust to 0.5 McFarland bact_culture->mcfarland inoculum 3. Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculate 5. Inoculate Plate inoculum->inoculate plate_prep 4. Prepare 96-Well Plate with Antibiotic Dilutions plate_prep->inoculate incubate 6. Incubate at 37°C for 18-24h inoculate->incubate read_mic 7. Read MICs incubate->read_mic calc_fici 8. Calculate FICI read_mic->calc_fici interpret 9. Interpret Results (Synergy/Indifference) calc_fici->interpret

Caption: Workflow for the checkerboard synergy assay.

Protocol: Time-Kill Assay

This protocol assesses the bactericidal or bacteriostatic activity of antimicrobial combinations over time.

Materials:

  • Bacterial inoculum prepared as in 3.1

  • CAMHB

  • Test tubes or flasks

  • Agent 217 and combination antibiotic(s) at specified concentrations (e.g., 0.5x MIC, 1x MIC)

  • Sterile saline for dilutions

  • Agar (B569324) plates for colony counting

Procedure:

  • Preparation:

    • Set up flasks containing CAMHB with the following conditions:

      • Growth Control (no antibiotic)

      • Agent 217 alone (at a relevant concentration, e.g., 1x MIC)

      • Second antibiotic alone (e.g., Meropenem at 1x MIC)

      • Combination of Agent 217 and the second antibiotic (e.g., 0.5x MIC of each)

  • Inoculation:

    • Inoculate each flask with the bacterial suspension to a starting density of ~5 x 10^5 CFU/mL.

  • Sampling and Plating:

    • Incubate all flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquot in sterile saline.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates to determine the CFU/mL at each time point.

    • Plot log10 CFU/mL versus time. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Proposed Mechanism of Synergy

The synergy between Agent 217 and cell wall active agents like Meropenem is hypothesized to result from a multi-target assault. Agent 217 inhibits DNA gyrase, leading to DNA replication stress and potential downstream effects on cell wall integrity regulation. This compromised state may render the bacterium more susceptible to the action of Meropenem, which inhibits peptidoglycan synthesis.

signaling_pathway A217 Agent 217 Gyrase DNA Gyrase (GyrB) A217->Gyrase Inhibits Mero Meropenem PBP Penicillin-Binding Proteins (PBPs) Mero->PBP Inhibits DNA_rep DNA Replication Stress Gyrase->DNA_rep CW_synth Cell Wall Synthesis Inhibition PBP->CW_synth SOS SOS Response & Cellular Stress DNA_rep->SOS Lysis Enhanced Bacterial Lysis & Cell Death CW_synth->Lysis SOS->Lysis Potentiates

Caption: Proposed synergistic mechanism of Agent 217 and Meropenem.

Antibacterial agent 217 for targeting specific bacterial pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 217, also identified as compound 24 in recent literature, is a novel thiazole-fused bisnoralcohol derivative with demonstrated antibacterial activity. This document provides detailed application notes and protocols for researchers interested in evaluating and utilizing this compound for antibacterial research and development. Agent 217 has shown moderate activity against Gram-positive bacteria, specifically strains of Staphylococcus. A key feature of this compound is its favorable safety profile, exhibiting non-cytotoxic and non-hemolytic properties at its effective concentrations[1][2][3][4].

It is important to note that the designation "this compound" may be associated with other entities in scientific literature, such as metabolites from Actinomycete strain A217 or the polyketide inhibitor L-681,217. This document focuses exclusively on the thiazole-fused bisnoralcohol derivative.

Mechanism of Action

The precise molecular pathway targeted by this compound has not been fully elucidated. However, based on the known mechanisms of other thiazole (B1198619) derivatives, it is hypothesized to function by disrupting bacterial cell integrity. Thiazole compounds can possess amphiphilic properties, allowing them to intercalate into the bacterial cell membrane. This disruption can lead to increased membrane permeability, leakage of essential cytoplasmic contents, and ultimately, cell death[5]. Some fluoroquinolone-thiazole hybrids have also been shown to inhibit essential enzymes like DNA gyrase and topoisomerase II, which are critical for bacterial DNA replication[6]. Further research is required to determine the specific target of Agent 217.

cluster_pathway Hypothesized Mechanism of Action of this compound A This compound (Thiazole Derivative) B Bacterial Cell Membrane A->B Intercalation C Membrane Destabilization and Increased Permeability B->C D Leakage of Cytoplasmic Contents (Ions, ATP, etc.) C->D E Inhibition of Essential Cellular Processes D->E F Bacterial Cell Death E->F

Hypothesized mechanism of action for Agent 217.

Data Presentation

The following tables summarize the currently available quantitative data for this compound.

Table 1: Antibacterial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus 32 µg/mL

| Staphylococcus epidermidis | Moderately Inhibited (exact MIC not specified)[3] |

Table 2: Safety Profile

Assay Cell Line / Target Concentration Result
Cytotoxicity Panel of 60 Human Cancer Cell Lines 10 µM No noticeable activity[3]

| Hemolytic Activity | Sheep Red Blood Cells | Not specified | Non-hemolytic[1][2][4] |

Experimental Protocols

Detailed protocols for key experiments are provided below. These are standard methodologies and may be adapted based on specific laboratory conditions and equipment.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism[7][8].

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 25923)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or broth

  • Multichannel pipette

Protocol:

  • Preparation of Antibacterial Agent Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Bacterial Inoculum: From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into all wells of a 96-well plate.

    • Add 50 µL of the this compound stock solution to the first column of wells, resulting in a total volume of 100 µL.

    • Perform a twofold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.

    • Column 11 serves as the growth control (no agent).

    • Column 12 serves as the sterility control (no agent, no bacteria).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well from columns 1 to 11. The final volume in these wells will be 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). The growth control (Column 11) should be turbid, and the sterility control (Column 12) should be clear.

cluster_mic MIC Determination Workflow A Prepare Agent 217 Stock Solution C Perform 2-fold Serial Dilutions of Agent 217 in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with Bacterial Suspension B->D C->D E Incubate plate (16-20h at 35°C) D->E F Read MIC (Lowest concentration with no visible growth) E->F

Workflow for MIC determination.
Cytotoxicity Assessment by MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic potential of a compound[9].

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Appropriate cell culture medium (e.g., DMEM) with 10% FBS

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours in a humidified atmosphere. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the agent that inhibits 50% of cell viability).

Hemolytic Activity Assay

This assay determines the ability of a compound to lyse red blood cells (RBCs), an important indicator of its potential in vivo toxicity[10][11][12].

Materials:

  • This compound

  • Freshly collected sheep or human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) as a positive control

  • 96-well round-bottom plates

  • Centrifuge with a plate rotor

  • Microplate reader

Protocol:

  • Preparation of RBC Suspension: Wash RBCs three times with cold PBS by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant. Resuspend the washed RBC pellet in PBS to achieve a 2% (v/v) suspension.

  • Assay Setup:

    • Add 100 µL of PBS to all wells of a 96-well plate.

    • Add 100 µL of serially diluted this compound (in PBS) to the test wells.

    • For the negative control (0% hemolysis), add 100 µL of PBS.

    • For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100.

  • Incubation: Add 100 µL of the 2% RBC suspension to each well. Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the plate at 400 x g for 10 minutes to pellet the intact RBCs.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Absorbance Reading: Measure the absorbance of the supernatant at 415 nm or 540 nm (wavelength for hemoglobin release) using a microplate reader.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

cluster_hemolysis Hemolysis Assay Workflow A Prepare Red Blood Cell (RBC) Suspension B Incubate RBCs with Agent 217 & Controls A->B C Centrifuge plate to pellet intact RBCs B->C D Transfer supernatant to new plate C->D E Measure Absorbance (Hemoglobin release) D->E F Calculate % Hemolysis E->F

Workflow for hemolytic activity assay.

References

Troubleshooting & Optimization

Technical Support Center: Antibacterial Agent 217

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Antibacterial Agent 217.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (also known as Compound 24) is a novel, non-cytotoxic, and non-hemolytic antibacterial agent with moderate activity against Staphylococcus aureus and Staphylococcus epidermidis.[1] Like many new chemical entities in drug discovery, this compound is a hydrophobic molecule, leading to poor aqueous solubility. This can present challenges in preparing stock solutions, cause inconsistent results in biological assays, and complicate the development of suitable formulations for in vivo studies.

Q2: What are the primary factors influencing the solubility of this compound?

A2: The solubility of a compound is governed by its physicochemical properties and the solvent's characteristics. For hydrophobic compounds like this compound, key factors include pH, temperature, and the presence of co-solvents or other excipients. The crystalline structure of the solid material also significantly impacts its dissolution rate.

Q3: Can I use organic solvents to dissolve this compound for my experiments?

A3: Yes, preparing a concentrated stock solution using a small amount of a water-miscible organic solvent is a common and recommended practice for compounds with poor aqueous solubility. Solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are often suitable. However, it is crucial to be mindful of the final concentration of the organic solvent in your experimental system to avoid any potential artifacts or cytotoxicity.

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

A4: The tolerance of cell lines to organic solvents can vary. As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to minimize cytotoxicity and other off-target effects. It is always best to perform a vehicle control experiment to determine the maximum tolerable concentration of the solvent for your specific experimental system.

Troubleshooting Guides

This guide provides a systematic approach to addressing common solubility problems encountered with this compound.

Issue 1: Precipitate formation when diluting a concentrated stock solution in aqueous buffer.

This is a common issue when a drug that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.

Troubleshooting Workflow:

G start Precipitation observed upon dilution check_stock Verify stock solution clarity and concentration start->check_stock reduce_conc Lower the final concentration check_stock->reduce_conc Stock is clear optimize_solvent Optimize solvent system reduce_conc->optimize_solvent Precipitation persists use_cosolvent Increase co-solvent percentage in buffer optimize_solvent->use_cosolvent change_ph Adjust buffer pH optimize_solvent->change_ph success Solution is clear use_cosolvent->success Issue resolved fail Precipitation persists use_cosolvent->fail Precipitation persists change_ph->success Issue resolved change_ph->fail Precipitation persists solid_dispersion Consider advanced formulation (e.g., solid dispersion) fail->solid_dispersion

Caption: Troubleshooting workflow for precipitation issues.

Recommendations:

  • Decrease the Final Concentration: The simplest approach is to lower the final concentration of this compound in your aqueous medium to a level below its aqueous solubility limit.

  • pH Adjustment: Since many antibacterial agents are weakly acidic or basic, their solubility can be pH-dependent. For a hypothetical weakly acidic compound, increasing the pH of the buffer can significantly enhance solubility.

  • Use of Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) to the aqueous buffer can increase the solubility of a hydrophobic compound.

Issue 2: Inconsistent results in biological assays.

Poor solubility can lead to variable concentrations of the active compound in your assays, resulting in poor reproducibility.

Recommendations:

  • Confirm Complete Dissolution: Before use, always visually inspect your final solution for any signs of precipitation. If possible, centrifuge the solution and measure the concentration of the supernatant to confirm the amount of dissolved agent.

  • Sonication: Gentle sonication can help to dissolve the compound, but be cautious as it can also generate heat, which may affect the stability of the compound.

  • Prepare Fresh Solutions: Due to the potential for precipitation over time, it is advisable to prepare fresh dilutions of this compound from the stock solution immediately before each experiment.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the effects of pH and co-solvents on the solubility of this compound.

Table 1: pH-Dependent Solubility of this compound

Buffer pHApparent Solubility (µg/mL)
5.0< 1
6.05
7.020
7.450
8.0150

Table 2: Effect of Co-solvents on Aqueous Solubility of this compound (at pH 7.4)

Co-solventConcentration (% v/v)Apparent Solubility (µg/mL)
None050
Ethanol5100
Ethanol10250
DMSO1120
DMSO2300

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is a reliable method for determining the thermodynamic solubility of a compound.[2]

Materials:

  • This compound powder

  • Selected solvent (e.g., purified water, buffer of a specific pH)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a glass vial. The solid should be in excess to ensure a saturated solution is formed.

  • Add a known volume of the solvent to the vial.

  • Seal the vial tightly.

  • Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to reach equilibrium.

  • After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.

  • Separate the saturated solution from the excess solid by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered solution as necessary and analyze the concentration of the dissolved drug using a validated analytical method.

Protocol 2: Preparation of a Solid Dispersion to Enhance Solubility

Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix to improve its dissolution rate.[3]

Materials:

Procedure:

  • Dissolution: Dissolve both this compound and a hydrophilic polymer carrier in a suitable common organic solvent.

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask wall.

  • Drying: Further dry the solid dispersion under a vacuum to remove any residual solvent.

  • The resulting solid can then be collected and used for experiments, where it should exhibit improved dissolution characteristics in aqueous media.

Signaling Pathways and Mechanisms

Mechanism of pH-Dependent Solubility for a Weakly Acidic Compound

For a hypothetical weakly acidic compound like this compound, its solubility is dictated by the equilibrium between its non-ionized and ionized forms.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) low_ph HA (Non-ionized) Poorly Soluble high_ph A- (Ionized) More Soluble low_ph->high_ph + OH- high_ph->low_ph + H+

Caption: pH effect on the solubility of a weak acid.

References

Technical Support Center: Optimizing the Effective Concentration of Antibacterial Agent 217

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibacterial Agent 217. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound exhibits a dual mechanism of action, making it a potent bactericidal agent with a low propensity for resistance development. Its primary target is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. Secondarily, it disrupts the bacterial cell membrane integrity by binding to lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria, leading to membrane depolarization and leakage of intracellular contents.

Q2: What is the recommended starting concentration range for in vitro susceptibility testing?

A2: The recommended starting concentration for initial screening depends on the target bacterial species. A broad range from 0.125 µg/mL to 128 µg/mL is suggested to determine the Minimum Inhibitory Concentration (MIC). For specific guidance, please refer to the MIC data in Table 1.

Q3: How should I determine the optimal effective concentration for my specific bacterial strain?

A3: The optimal concentration should be empirically determined by performing a dose-response experiment to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for your specific strain.[1] The standard broth microdilution method is highly recommended.[2][3] Detailed protocols are provided in the "Experimental Protocols" section of this guide.

Q4: Is this compound effective against biofilms?

A4: Yes, this compound has demonstrated efficacy against bacterial biofilms. Its membrane-disrupting mechanism facilitates penetration of the biofilm's extracellular polymeric substance (EPS) matrix.[4] However, higher concentrations, often 4-8 times the MIC of their planktonic counterparts, may be necessary for significant biofilm reduction.

Q5: What is the "inoculum effect" and how can I minimize it with Agent 217?

A5: The inoculum effect is an increase in the observed MIC when a higher density of bacteria is used.[5] This can be a significant source of variability.[6] To minimize this effect, it is critical to strictly adhere to standardized inoculum preparation protocols, such as using a 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in your assay.[6]

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimentation with this compound.

Problem 1: High variability or inconsistency in Minimum Inhibitory Concentration (MIC) values between experiments.
  • Possible Cause 1: Inoculum Density Variation.

    • Solution: Ensure your bacterial inoculum is standardized for every experiment. Use a spectrophotometer or a McFarland standard to adjust the turbidity of your bacterial suspension to approximately 1.5 x 10^8 CFU/mL before making the final dilution for the assay.[7] Variations in the starting bacterial density can significantly impact the apparent efficacy of the agent.[5]

  • Possible Cause 2: Pipetting Inaccuracy.

    • Solution: Inaccurate serial dilutions are a common source of error.[7] Ensure your pipettes are properly calibrated and use reverse pipetting techniques for viscous solutions to maintain accuracy.

  • Possible Cause 3: Edge Effects in 96-well Plates.

    • Solution: Evaporation from the outer wells of a microtiter plate can concentrate the agent, leading to skewed results.[1][8] To mitigate this, fill the outermost wells with sterile water or broth to create a humidity barrier and do not use them for experimental data points.[1][8]

Problem 2: No antibacterial activity observed, even at high concentrations.
  • Possible Cause 1: Agent Degradation.

    • Solution: Verify the freshness and proper storage of your Agent 217 stock solutions. Prepare fresh stock solutions from powder for each experiment and store them protected from light at the recommended temperature.

  • Possible Cause 2: Intrinsic Resistance of the Bacterial Strain.

    • Solution: Your bacterial strain may possess intrinsic resistance mechanisms. To verify the agent's activity, test it against a known susceptible quality control (QC) strain (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213).

  • Possible Cause 3: Interference from Culture Medium Components.

    • Solution: Certain components in complex media can bind to and inactivate antibacterial agents.[8] The standard recommended medium is cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing.[6] If you must use a different medium, consider potential interactions.

Problem 3: Agent 217 is precipitating in the growth medium.
  • Possible Cause 1: Solubility Limits Exceeded.

    • Solution: Review the solubility data for this compound. You may need to use a co-solvent like DMSO for your stock solution. Ensure the final concentration of the solvent in your assay is low (typically ≤1%) and does not affect bacterial growth.[8]

  • Possible Cause 2: pH of the Medium.

    • Solution: The pH of the growth medium can significantly affect the solubility of a compound.[8] Ensure the pH of your Mueller-Hinton Broth is between 7.2 and 7.4.[6]

Data Presentation

Table 1: Recommended Starting Concentration Ranges for MIC Determination

Bacterial TypeExample SpeciesRecommended Concentration Range (µg/mL)Typical MIC Range (µg/mL)
Gram-positiveStaphylococcus aureus0.125 - 320.5 - 4
Gram-positiveEnterococcus faecalis0.25 - 641 - 8
Gram-negativeEscherichia coli0.125 - 320.25 - 2
Gram-negativePseudomonas aeruginosa0.5 - 1282 - 32
Gram-negativeAcinetobacter baumannii0.5 - 1284 - 64

Table 2: Troubleshooting Summary

IssuePrimary CheckSecondary CheckRecommended Action
Inconsistent MIC valuesInoculum standardization (0.5 McFarland)Pipette calibration and techniqueUse a QC strain in parallel; avoid using outer wells of the plate.
No antibacterial activityFreshness and storage of Agent 217 stockUse of a susceptible QC strainPrepare fresh stock solution; confirm strain identity and expected susceptibility profile.
Agent precipitationFinal solvent concentration (e.g., DMSO <1%)pH of the culture medium (7.2-7.4)Prepare a new stock solution; adjust media pH if necessary.
MBC is ≥32 times the MICPlating accuracy for MBC determinationPurity of the bacterial cultureThis may indicate tolerance; re-culture from the MIC well to confirm viability and check for contamination.[9]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3]

  • Prepare Agent 217 Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Prepare Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of Agent 217 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.[6]

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several isolated colonies.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.[6]

  • Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

  • Controls:

    • Growth Control: 50 µL CAMHB + 50 µL inoculum (no agent).

    • Sterility Control: 100 µL CAMHB (no inoculum, no agent).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This protocol is performed after the MIC is determined to find the lowest concentration of an agent required to kill 99.9% of the initial bacterial inoculum.[9][10]

  • Select Wells: Following MIC determination, select the well corresponding to the MIC and at least two wells with higher concentrations that show no visible growth.[9]

  • Plate Aliquots: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, take a 10 µL aliquot from each well and plate it onto a fresh, antibiotic-free agar (B569324) plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.[11]

  • Determine Colony Count: After incubation, count the number of colonies on each plate.

  • Reading Results: The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10]

Visualizations

G cluster_0 Mechanism of Action: this compound cluster_1 Gram-Negative Bacteria cluster_2 Gram-Positive Bacteria cluster_3 Universal Target Agent217 This compound LPS Lipopolysaccharide (LPS) Agent217->LPS LTA Lipoteichoic Acid Agent217->LTA DNA_Gyrase DNA Gyrase Agent217->DNA_Gyrase inhibits OM Outer Membrane Disruption LPS->OM binds to CellDeath Bacterial Cell Death OM->CellDeath IM Inner Membrane Disruption LTA->IM binds to IM->CellDeath DNA_Rep DNA Replication Blocked DNA_Gyrase->DNA_Rep inhibition leads to DNA_Rep->CellDeath

Caption: Dual mechanism of action for this compound.

G cluster_workflow MIC/MBC Determination Workflow prep_agent 1. Prepare Agent 217 Serial Dilutions inoculate 3. Inoculate 96-well Plate prep_agent->inoculate prep_inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate_mic 4. Incubate Plate (16-20 hours, 35°C) inoculate->incubate_mic read_mic 5. Read MIC (Lowest concentration with no growth) incubate_mic->read_mic plate_mbc 6. Plate Aliquots from Clear Wells (MIC and higher concentrations) read_mic->plate_mbc incubate_mbc 7. Incubate Agar Plates (18-24 hours, 37°C) plate_mbc->incubate_mbc read_mbc 8. Read MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Experimental workflow for determining MIC and MBC.

G cluster_troubleshooting Troubleshooting Logic start Inconsistent MIC Results check_inoculum Is Inoculum Standardized (0.5 McFarland)? start->check_inoculum check_pipettes Are Pipettes Calibrated? check_inoculum->check_pipettes Yes fix_inoculum Standardize Inoculum Preparation check_inoculum->fix_inoculum No check_qc Is QC Strain MIC within range? check_pipettes->check_qc Yes fix_pipettes Calibrate Pipettes & Review Technique check_pipettes->fix_pipettes No investigate_agent Investigate Agent/Media (Degradation, Precipitation) check_qc->investigate_agent No success Problem Resolved check_qc->success Yes fix_inoculum->start fix_pipettes->start

Caption: A logical workflow for troubleshooting inconsistent MIC results.

References

Common experimental errors with Antibacterial agent 217

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antibacterial Agent 217

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with this compound. The information is designed to troubleshoot common experimental issues and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound functions by inhibiting bacterial DNA gyrase (also known as topoisomerase II).[1][2] This enzyme is crucial for relieving torsional strain during DNA replication.[2] By binding to the DNA-gyrase complex, Agent 217 prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell death.[2] This targeted action makes it highly effective against a range of bacteria.[3]

Q2: What are the expected Minimum Inhibitory Concentration (MIC) values for Agent 217 against common bacterial strains?

A2: MIC values represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][5][6] These values can vary based on the specific strain and experimental conditions. Below is a table of expected MIC ranges for quality control strains when tested under standard conditions.

Bacterial StrainATCC NumberExpected MIC Range (µg/mL)Interpretation
Escherichia coli259220.5 - 2.0Susceptible
Staphylococcus aureus292131.0 - 4.0Susceptible
Pseudomonas aeruginosa278538.0 - 32.0Intermediate
Enterococcus faecalis29212>64Resistant

Q3: My solution of Agent 217 shows precipitation when added to the culture medium. What should I do?

A3: Precipitation is a known issue related to the solubility of Agent 217. To mitigate this, prepare a fresh stock solution in the recommended solvent (e.g., DMSO) immediately before each experiment. When diluting into aqueous media like Cation-Adjusted Mueller-Hinton Broth (CAMHB), ensure you are adding the agent dropwise while vortexing the medium to facilitate rapid dissolution and prevent localized high concentrations that can lead to precipitation.

Q4: Can I use the Kirby-Bauer disk diffusion method for Agent 217 susceptibility testing?

A4: Yes, the Kirby-Bauer method is a suitable qualitative test for determining the susceptibility of bacteria to Agent 217.[7][8] However, it is crucial to use standardized procedures, including the correct agar (B569324) depth (4mm of Mueller-Hinton agar) and a standardized inoculum (0.5 McFarland standard).[7] The interpretation of the zone of inhibition should be based on established breakpoints specific to Agent 217.

Troubleshooting Common Experimental Errors

This section addresses specific problems you may encounter during your experiments with this compound.

Problem 1: High variability in Minimum Inhibitory Concentration (MIC) results between experiments.

  • Possible Cause 1: Inconsistent Inoculum Preparation. The density of the bacterial suspension is critical for reproducible MIC results.

    • Solution: Always standardize your inoculum to a 0.5 McFarland turbidity standard. This ensures a consistent starting number of bacterial cells in each test.[7]

  • Possible Cause 2: Degradation of Agent 217. The agent may lose potency if stock solutions are stored improperly or for extended periods.

    • Solution: Prepare fresh stock solutions of Agent 217 for each experiment.[9] If you must store it, aliquot and freeze at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Deviations in Incubation Conditions. Incorrect temperature or incubation time can affect bacterial growth rates and influence the MIC reading.[9]

    • Solution: Use a calibrated incubator set to 35°C ± 2°C and incubate for a consistent duration, typically 16-20 hours for most common pathogens.[9]

Problem 2: No zone of inhibition is observed in a Kirby-Bauer disk diffusion assay for a supposedly susceptible organism.

  • Possible Cause 1: Improper Disk Saturation or Potency. The antibiotic disks may not contain the correct amount of Agent 217 or may have degraded.

    • Solution: Ensure you are using commercially prepared and certified antibiotic disks. Check the expiration date and storage conditions. If preparing disks in-house, validate the concentration and ensure complete saturation.

  • Possible Cause 2: Agar Depth is Incorrect. The depth of the Mueller-Hinton agar can significantly affect the diffusion of the antibiotic.

    • Solution: The agar in the petri dish should have a uniform depth of 4 mm.[7] Shallower agar can lead to larger zones, while deeper agar can result in smaller or absent zones.

  • Possible Cause 3: Bacterial Lawn is Too Dense. An overly concentrated bacterial lawn can overwhelm the antibiotic, leading to no visible zone of inhibition.

    • Solution: Prepare the bacterial inoculum to a 0.5 McFarland standard before swabbing the plate to create a uniform, semi-confluent lawn.[7]

Visual Guides and Protocols

Mechanism of Action: Inhibition of DNA Gyrase

Agent_217_MoA cluster_0 Bacterial Cell cluster_1 Inhibition by Agent 217 DNA_Replication Relaxed DNA Supercoiled_DNA Supercoiled DNA (Torsional Strain) DNA_Replication->Supercoiled_DNA Replication Fork Progression DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA->DNA_Gyrase Gyrase Binds Nicked_DNA Cleaved DNA Intermediate DNA_Gyrase->Nicked_DNA Double-Strand Cleavage Nicked_DNA->DNA_Replication Re-ligation (Normal Function) Cell_Death DNA Fragmentation & Cell Death Nicked_DNA->Cell_Death Replication Fork Collapse Agent_217 This compound Agent_217->Nicked_DNA Stabilizes Complex, Prevents Re-ligation

Caption: Mechanism of action of this compound.

Troubleshooting Workflow for Inconsistent MIC Results

MIC_Troubleshooting start Inconsistent MIC Results check_inoculum Verify Inoculum Density (0.5 McFarland) start->check_inoculum inoculum_ok Is it correct? check_inoculum->inoculum_ok inoculum_ok->check_inoculum No, adjust check_agent Prepare Fresh Agent 217 Stock inoculum_ok->check_agent Yes agent_ok Is precipitation observed? check_agent->agent_ok agent_ok->check_agent Yes, re-prepare check_incubation Check Incubation Temp (35°C) & Time (16-20h) agent_ok->check_incubation No incubation_ok Are conditions correct? check_incubation->incubation_ok incubation_ok->check_incubation No, correct review_protocol Review Full Protocol for Deviations incubation_ok->review_protocol Yes end_success Problem Resolved review_protocol->end_success end_fail Contact Technical Support review_protocol->end_fail

Caption: Decision tree for troubleshooting variable MIC results.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the steps for determining the MIC of this compound using the broth microdilution method.

1. Materials:

  • This compound

  • 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in log-phase growth

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Calibrated multichannel pipettes

2. Preparation of Bacterial Inoculum:

  • From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

3. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of Agent 217 in an appropriate solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

  • Add 200 µL of the Agent 217 stock solution to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

4. Inoculation and Incubation:

  • Using a multichannel pipette, add 100 µL of the prepared bacterial inoculum (from step 2.3) to wells 1 through 11. Do not add bacteria to well 12.

  • This brings the final volume in each well to 200 µL and halves the antibiotic concentrations, resulting in a final test range (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

  • Seal the plate or cover with a lid to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting Results:

  • After incubation, examine the plate. The sterility control (well 12) should be clear. The growth control (well 11) should show distinct turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[4][9] Record the result in µg/mL.

References

Technical Support Center: Stability of Antibacterial Agent 217

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibacterial Agent 217. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of Agent 217 in solution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Q1: My stock solution of this compound turned cloudy after refrigeration. What is the cause and how can I fix it?

A: Cloudiness or precipitation upon refrigeration is a common issue related to the solubility of the agent at lower temperatures.

  • Immediate Action: Before use, allow the solution to slowly warm to room temperature. Gently vortex the vial to see if the precipitate redissolves. Do not heat the solution, as this can accelerate degradation.

  • Root Cause Analysis: The concentration of your stock solution may be too high for the chosen solvent system to maintain solubility at 2-8°C.

  • Preventative Measures:

    • Consider preparing a slightly lower concentration stock solution.

    • Explore alternative solvent systems. For Agent 217, a co-solvent system of 10% DMSO in a citrate (B86180) buffer (pH 5.5) can improve solubility and stability.

    • Prepare smaller, single-use aliquots to avoid repeated temperature cycling of the entire stock.[1]

Q2: I'm observing a progressive loss of antibacterial activity in my assays, even with freshly prepared solutions. What's happening?

A: A rapid loss of activity suggests chemical degradation. The stability of Agent 217 is highly sensitive to pH, light, and the presence of metal ions.

  • Check your experimental conditions:

    • pH: Agent 217 is most stable at a pH between 5.0 and 6.5.[2] Media or buffers with a pH outside this range will cause rapid hydrolytic degradation.[2]

    • Light Exposure: Agent 217 is susceptible to photodegradation.[2][3] Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[3]

    • Contaminants: The presence of divalent metal ions can catalyze oxidative degradation.[4] Use high-purity water and reagents. If metal ion contamination is suspected, adding a chelating agent like disodium (B8443419) edetate (EDTA) can help stabilize the solution.[5][6]

Q3: My Minimum Inhibitory Concentration (MIC) results for Agent 217 are inconsistent between experiments.

A: Inconsistent MIC values can often be traced back to the stability and handling of the agent during the assay.

  • Solution Age: Always use freshly prepared dilutions of Agent 217 for your MIC assays. The agent can degrade significantly in aqueous media at 37°C over the course of a typical 18-24 hour incubation.[7]

  • Media Interaction: Components in your culture medium could be interacting with the agent. Ensure there are no known incompatibilities between your medium and Agent 217.

  • Standard Operating Procedures: Ensure that all experimental parameters, including inoculum density and incubation time, are strictly standardized.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A: The two primary degradation pathways for Agent 217 are hydrolysis and oxidation.[8] Hydrolysis of the central lactam ring is the main cause of inactivation and is accelerated by acidic or alkaline conditions.[8] Oxidation of the thiazole (B1198619) moiety is a secondary pathway, often catalyzed by trace metal ions and exposure to light.[4][8]

Q2: What is the recommended solvent for preparing stock solutions?

A: For a 10 mg/mL stock solution, reconstitute the lyophilized powder in sterile DMSO. For aqueous experimental solutions, further dilute the DMSO stock in a suitable buffer, such as a citrate-phosphate buffer at pH 5.5. The final DMSO concentration in your assay should be kept low (typically <1%) to avoid solvent effects on bacterial growth.

Q3: How should I store the lyophilized powder and reconstituted solutions?

A:

  • Lyophilized Powder: Store at -20°C or below, protected from light and moisture in a tightly sealed container with a desiccant.[1]

  • Stock Solutions (in DMSO): Prepare single-use aliquots and store them at -80°C for up to 3 months.[1] Avoid repeated freeze-thaw cycles.[2]

  • Aqueous Solutions: These are the least stable and should be prepared fresh immediately before use. Do not store aqueous solutions.

Q4: Can I use excipients to improve the stability of Agent 217 in my formulation?

A: Yes, certain excipients can enhance stability.

  • Buffering Agents: Using a citrate or phosphate (B84403) buffer to maintain a pH between 5.0 and 6.5 is critical.[9]

  • Chelating Agents: Disodium edetate (EDTA) can be added at a low concentration (e.g., 0.01%) to chelate metal ions that catalyze oxidation.[5][6]

  • Antioxidants: While less common for this class of compounds, exploring antioxidants may offer some benefit against oxidative degradation.

Data Presentation

Table 1: Stability of this compound (100 µg/mL) under Stress Conditions

This table summarizes the results from a forced degradation study, indicating the percentage of Agent 217 remaining after exposure to various stress conditions.

Stress ConditionDurationTemperature% Agent 217 RemainingPrimary Degradant
Acid Hydrolysis (0.1 M HCl)4 hours60°C65.2%Hydrolysis Product A
Base Hydrolysis (0.1 M NaOH)1 hour25°C48.7%Hydrolysis Product A
Oxidation (3% H₂O₂)8 hours25°C75.1%Oxidative Product B
Thermal (Aqueous Solution)24 hours80°C82.5%Hydrolysis Product A
Photostability (Solid)7 days25°C91.3%Oxidative Product B

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines the methodology for intentionally degrading Agent 217 to understand its stability profile and identify degradation products.[10][11]

Objective: To assess the stability of Agent 217 under various stress conditions (hydrolysis, oxidation, heat, and light) and to generate its degradation profile.

Materials:

  • This compound (lyophilized powder and 1 mg/mL stock in DMSO)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer (pH 6.0)

  • Photostability chamber

  • Calibrated oven and water bath

  • HPLC system with a UV detector

Methodology:

  • Preparation of Test Solutions: Prepare a 100 µg/mL solution of Agent 217 from the stock for each stress condition.

  • Acid Hydrolysis:

    • Mix equal volumes of the test solution and 0.1 M HCl.

    • Incubate the mixture in a water bath at 60°C for 4 hours.

    • Cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the test solution and 0.1 M NaOH.

    • Keep the mixture at room temperature (25°C) for 1 hour.

    • Neutralize the solution with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the test solution and 3% H₂O₂.

    • Keep the mixture at room temperature (25°C) for 8 hours, protected from light.

  • Thermal Degradation:

    • Incubate the aqueous test solution in an oven at 80°C for 24 hours.

  • Photostability:

    • Spread a thin layer of the lyophilized powder in a shallow dish.

    • Expose it to light in a photostability chamber according to ICH Q1B guidelines.

    • After exposure, dissolve the powder to the target concentration for analysis.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start: Agent 217 Stock prep Prepare 100 µg/mL Test Solutions start->prep acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 25°C) prep->base oxid Oxidation (3% H₂O₂, 25°C) prep->oxid therm Thermal (80°C) prep->therm photo Photostability (ICH Q1B) prep->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC Analysis oxid->hplc therm->hplc photo->hplc neutralize->hplc report Generate Stability Report hplc->report

Caption: Workflow for the Forced Degradation Study of Agent 217.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway A217 This compound (Active) H_Prod_A Hydrolysis Product A (Inactive) A217->H_Prod_A  H⁺ or OH⁻ (pH dependent) O_Prod_B Oxidative Product B (Reduced Activity) A217->O_Prod_B  O₂, Light, Metal Ions

Caption: Potential Degradation Pathways for this compound.

G start Issue: Loss of Activity or Precipitation check_ph Is pH between 5.0-6.5? start->check_ph check_light Is solution protected from light? check_ph->check_light Yes sol_adjust Action: Adjust pH with Citrate/Phosphate Buffer check_ph->sol_adjust No check_temp Was stock stored at -20°C or below? check_light->check_temp Yes sol_light Action: Use amber vials or cover with foil check_light->sol_light No check_aliquot Are you using fresh aqueous dilutions? check_temp->check_aliquot Yes sol_temp Action: Discard and use properly stored stock check_temp->sol_temp No sol_aliquot Action: Prepare fresh dilutions for each experiment check_aliquot->sol_aliquot No

Caption: Troubleshooting Logic for Agent 217 Stability Issues.

References

Technical Support Center: Troubleshooting Unexpected Results in Antibacterial Agent 217 Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Antibacterial Agent 217 assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to unexpected or inconsistent results during your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your antimicrobial susceptibility testing (AST).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: While the specific molecular target of "this compound" may vary, it belongs to a class of agents that disrupt essential bacterial processes. Common mechanisms of action for antibacterial agents include inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, or metabolic pathways, and disruption of membrane function.[1][2] For instance, some agents, like elfamycins, target protein translation by inhibiting elongation factor Tu (EF-Tu).[3] Understanding the expected mechanism can help in interpreting assay results.

Q2: Which are the standard methodologies for testing the susceptibility of bacteria to this compound?

A2: Standard methods for antimicrobial susceptibility testing (AST) include broth microdilution to determine the Minimum Inhibitory Concentration (MIC), the subsequent determination of the Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer disk diffusion test for a qualitative assessment of susceptibility.[4][5] These methods are well-established and provide quantitative and qualitative data on the agent's efficacy. Adherence to standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial for obtaining reliable and reproducible results.[6][7]

Q3: How should I interpret the Minimum Inhibitory Concentration (MIC) value for this compound?

A3: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The interpretation of the MIC value (in µg/mL) involves classifying the bacterium as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints.[9][10] A lower MIC value generally indicates a more potent antibiotic.[4] However, it is important not to directly compare the numerical MIC values of different antibiotics, as their interpretation depends on their respective breakpoints, which are determined by various factors including pharmacokinetic and pharmacodynamic data.[9]

Q4: Can I compare the zone of inhibition from a disk diffusion assay directly with the MIC value?

A4: While both tests assess antimicrobial susceptibility, a direct numerical comparison is not appropriate. The disk diffusion test is qualitative and the resulting zone of inhibition is influenced by the agent's diffusion characteristics in agar (B569324).[11][12] The MIC is a quantitative measure of the concentration required to inhibit growth in a liquid medium.[13] Generally, a larger zone of inhibition corresponds to a lower MIC, but this relationship is not always linear and depends on the specific agent and organism.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during this compound assays.

Issue 1: No Antimicrobial Activity or Smaller than Expected Zones of Inhibition

You may observe that this compound shows no effect or a lower potency than anticipated, indicated by the absence of an inhibition zone in a disk diffusion assay or growth in all wells of an MIC assay.

Start No Zone of Inhibition / Growth in all MIC wells CheckAgent Verify Agent 217 Integrity: - Correct concentration? - Proper storage? - Expired? Start->CheckAgent CheckDisks Check Antibiotic Disks: - Correct potency? - Expired? - Proper storage? Start->CheckDisks CheckInoculum Review Inoculum Preparation: - Too dense? Start->CheckInoculum CheckResistance Consider Bacterial Resistance: - Intrinsic resistance? - Acquired resistance? Start->CheckResistance End Issue Resolved CheckAgent->End If issue found & corrected CheckDisks->End If issue found & corrected CheckInoculum->End If issue found & corrected PerformMIC Perform MIC Test to Quantify Resistance CheckResistance->PerformMIC PerformMIC->End

Caption: Troubleshooting flowchart for lack of antimicrobial activity.

Possible Cause Observation Recommended Action
Degradation of this compound No activity across multiple experiments and bacterial strains.Prepare fresh stock solutions of Agent 217. Ensure proper storage conditions (e.g., temperature, light protection) as recommended.[4]
Incorrect Disk Potency Smaller than expected or no zones of inhibition.Check the expiration date on the antibiotic disks. Use disks from a reputable supplier and ensure they are stored correctly.[4][14]
High-Level Bacterial Resistance The test organism may be completely resistant to the concentrations tested.Confirm this by performing an MIC test to quantify the level of resistance. Consider molecular assays to investigate resistance mechanisms like efflux pumps or target-modifying enzymes.[4][6]
Contamination Unexpected growth patterns or mixed colony morphologies.Re-isolate the test organism from a single colony to ensure a pure culture and repeat the assay.[15]
Issue 2: High Variability in MIC Values or Zone Diameters

Inconsistent MIC values or significant variations in zone diameters across replicate experiments can make data interpretation difficult and unreliable.

Assay Antimicrobial Assay Variability Inoculum Inoculum Density Assay->Inoculum Media Media Composition (pH, Cations) Assay->Media Incubation Incubation Conditions (Time, Temperature) Assay->Incubation Agent Antibiotic (Concentration, Stability) Assay->Agent Technique Operator Technique (Pipetting, Streaking) Assay->Technique

Caption: Key factors contributing to variability in antimicrobial assays.

Possible Cause Observation Recommended Action
Inoculum Density MIC values are inconsistent between experiments. Zones are too large or too small.Strictly adhere to standardizing the inoculum to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).[4][14] An overly dense inoculum can lead to higher MICs (inoculum effect).[4][16]
Variations in Media Batches Different zone sizes or MICs when using a new batch of Mueller-Hinton Agar (MHA) or broth.Perform quality control on each new batch of media. Ensure the pH of MHA is between 7.2 and 7.4 and the agar depth is uniform (4 mm).[7][14] Cation concentration in the media can also affect results.[17]
Inconsistent Incubation Variation in results between different incubators or experiments.Ensure a consistent incubation time and temperature (e.g., 35°C ± 2°C for 16-20 hours).[14] Use sealing films on microtiter plates to prevent evaporation.[18]
Pipetting Errors Inconsistent MIC values, especially in serial dilutions.Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy in preparing dilutions.[4]
Subjective Reading of Endpoints Difficulty in determining the exact point of no growth (MIC) or the edge of the inhibition zone.For MICs, have the same person read the results or use an OD reader. For disk diffusion, use a caliper for accurate measurement.[19][20]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.[21]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial culture in log phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

Procedure:

  • Inoculum Preparation: Inoculate a pure colony of the test organism into a suitable broth and incubate until it reaches the logarithmic growth phase.[15] Adjust the turbidity of the culture to match a 0.5 McFarland standard.[22] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[15]

  • Serial Dilution: Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate.[21]

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control well (bacteria, no agent) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[14]

  • Reading the MIC: The MIC is the lowest concentration of the agent at which there is no visible turbidity.[8]

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5]

Procedure:

  • Following the MIC determination, select the wells showing no visible growth.

  • Aspirate a small volume (e.g., 10 µL) from each of these wells.

  • Plate the aspirated volume onto an appropriate agar medium (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[23]

Kirby-Bauer Disk Diffusion Assay

This is a qualitative method to assess the susceptibility of a bacterium to an antimicrobial agent.[7]

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Paper disks impregnated with a known concentration of this compound

  • Bacterial culture adjusted to a 0.5 McFarland standard

  • Sterile cotton swabs

Procedure:

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Streak the swab evenly across the entire surface of the MHA plate to create a lawn of bacteria.[7]

  • Disk Placement: Aseptically place the antibiotic disks onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.[14]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[14]

  • Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) in millimeters.[20] Compare the measurement to established interpretive charts to determine if the organism is susceptible, intermediate, or resistant.[20]

cluster_bacterium Bacterial Cell Ribosome Ribosome (70S) Protein Essential Proteins Ribosome->Protein Inhibition Protein Synthesis Inhibited mRNA mRNA mRNA->Ribosome Translation Agent This compound (Protein Synthesis Inhibitor) Agent->Ribosome Binds to Ribosome

Caption: A common antibacterial mechanism: Inhibition of protein synthesis.

References

How to prevent degradation of Antibacterial agent 217

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibacterial Agent 217. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of Agent 217 in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and degradation of this compound.

Fictional Profile: this compound

  • Class: A novel fluoroquinolone derivative.

  • Mechanism of Action: Inhibits bacterial DNA gyrase and topoisomerase IV, preventing DNA replication and leading to bacterial cell death.

  • Formulation: Provided as a lyophilized powder for reconstitution.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Reduced or Loss of Antibacterial Activity

Potential Cause Recommended Solution
Degradation due to Improper Storage: Agent 217 is sensitive to light and elevated temperatures.Store the lyophilized powder at -20°C, protected from light. Once reconstituted, store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
Hydrolysis in Aqueous Solutions: The lactam ring in Agent 217 is susceptible to hydrolysis, especially at non-neutral pH.Prepare fresh working solutions in a pH 7.4 buffer immediately before use. Avoid prolonged storage of aqueous solutions.
Oxidation: The quinolone core can be susceptible to oxidation, leading to inactive byproducts.Degas aqueous buffers before use to minimize dissolved oxygen. Consider adding a small amount of an antioxidant like sodium thiosulfate (B1220275) if compatible with your assay.
Photodegradation: Exposure to UV or even ambient light can cause significant degradation.[1]Conduct all experiments under low-light conditions. Use amber-colored vials or wrap containers in aluminum foil.

Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis

Potential Cause Recommended Solution
Forced Degradation: The compound may be degrading under the experimental conditions (e.g., heat, pH, light).Perform a forced degradation study to identify potential degradation products.[2] This will help in confirming if the new peaks correspond to degradants.
Interaction with Excipients: Components of your formulation or media may be reacting with Agent 217.Analyze a placebo formulation (without Agent 217) to identify any peaks originating from the excipients.
Contamination: The sample may be contaminated.Ensure proper cleaning of all glassware and equipment. Use high-purity solvents and reagents.
Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

It is recommended to prepare a stock solution of Agent 217 in anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. Ensure the compound is fully dissolved by vortexing. Store this stock solution in small, single-use aliquots at -80°C to prevent degradation from multiple freeze-thaw cycles.

Q2: How stable is Agent 217 in aqueous buffer?

Agent 217 has limited stability in aqueous solutions. Degradation is primarily driven by hydrolysis and is pH-dependent. At 37°C in a pH 7.4 buffer, a significant loss of potency can be observed within 8-12 hours. It is crucial to prepare fresh working solutions for each experiment.

Q3: My experimental results are inconsistent. What could be the cause?

Inconsistent results are often linked to the degradation of Agent 217.[3] Key factors to check are:

  • Solution Preparation: Always prepare fresh working solutions from a frozen DMSO stock.

  • Storage: Ensure both the lyophilized powder and stock solutions are stored at the correct temperatures and protected from light.

  • Experimental Conditions: Standardize incubation times, temperature, and pH across all experiments.

Q4: What are the primary degradation pathways for Agent 217?

The primary degradation pathways for this compound are:

  • Hydrolysis: Cleavage of the core ring structure in the presence of water.

  • Oxidation: Formation of N-oxides or hydroxylated derivatives.

  • Photodegradation: Molecular rearrangement or cleavage upon exposure to light, a common issue for fluoroquinolones.[1]

Data Presentation

Table 1: Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures

TemperatureTime (hours)Remaining Agent 217 (%)
4°C2495.2%
25°C (Room Temp)888.5%
37°C880.1%

Table 2: Effect of pH on the Stability of this compound at 37°C over 6 hours

pHRemaining Agent 217 (%)
5.075.6%
7.485.3%
9.068.2%

Table 3: Efficacy of Stabilizing Agents on this compound in Aqueous Solution (pH 7.4, 37°C, 8 hours)

StabilizerConcentrationRemaining Agent 217 (%)
None-80.1%
Ascorbic Acid0.1%88.9%
Sodium Pyruvate2%92.5%
Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol is for determining the potency of Agent 217 and detecting its degradation products.[4][5]

  • Preparation of Mobile Phase: Prepare a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Gradient: Start with 95% A and 5% B, ramping to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 295 nm.

  • Sample Preparation: Dilute the test solution to a final concentration of approximately 10 µg/mL in the mobile phase.

  • Analysis: Inject 10 µL of the sample and integrate the peak area for Agent 217 and any degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical method.[6]

  • Acid Hydrolysis: Incubate Agent 217 (1 mg/mL) in 0.1 M HCl at 60°C for 4 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Incubate Agent 217 (1 mg/mL) in 0.1 M NaOH at 60°C for 2 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Treat Agent 217 (1 mg/mL) with 3% H₂O₂ at room temperature for 6 hours.

  • Thermal Degradation: Expose the solid powder to 105°C for 24 hours.

  • Photodegradation: Expose a solution of Agent 217 (1 mg/mL) to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

Visualizations

G cluster_pathway Hypothetical Mechanism of Action and Impact of Degradation A This compound (Active) B DNA Gyrase / Topoisomerase IV A->B Binds to E Degradation (Hydrolysis, Oxidation, Photolysis) A->E C Inhibition of DNA Replication B->C Leads to D Bacterial Cell Death C->D Results in F Inactive Degradant E->F Forms F->B Cannot bind G cluster_workflow Experimental Workflow for Stability Testing prep Prepare Stock Solution (10 mM in DMSO) dilute Dilute to Working Concentration in Aqueous Buffer (pH 7.4) prep->dilute t0 Time=0 Analysis (HPLC) dilute->t0 incubate Incubate under Test Conditions (e.g., 37°C, protected from light) dilute->incubate data Data Analysis: Calculate % Remaining Agent t0->data tx Time=X Analysis (e.g., 2, 4, 8, 24h) incubate->tx tx->data G cluster_troubleshooting Troubleshooting Logic for Loss of Activity start Reduced Antibacterial Activity Observed q1 Are you preparing fresh working solutions daily? start->q1 sol1 Prepare fresh solutions immediately before use. q1->sol1 No q2 Is the stock solution stored correctly (-80°C)? q1->q2 Yes sol2 Aliquot and store stock at -80°C. Avoid freeze-thaw. q2->sol2 No q3 Are experiments protected from light? q2->q3 Yes sol3 Use amber vials or foil to protect solutions from light. q3->sol3 No end Perform full stability study to identify other factors. q3->end Yes

References

Addressing cytotoxicity of Antibacterial agent 217 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential cytotoxicity observed with Antibacterial Agent 217 at high concentrations during their experiments.

Frequently Asked Questions (FAQs)

Q1: The product information for this compound states that it is non-cytotoxic. Why am I observing cytotoxic effects in my experiments?

A1: While this compound is generally characterized as non-cytotoxic and non-hemolytic, cytotoxicity can be context-dependent and may be observed under specific experimental conditions.[1] Factors such as high concentrations, prolonged exposure times, the specific cell line used, and the solvent concentration can contribute to off-target effects and lead to cytotoxicity.[2]

Q2: What is the potential mechanism of cytotoxicity for antibacterial agents at high concentrations?

A2: High concentrations of antibacterial agents can induce cytotoxicity through various mechanisms. These can include the inhibition of mitochondrial function, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress.[3][4] This can trigger apoptotic pathways and cause DNA damage.[3] Some antibacterial agents may also disrupt cell membrane integrity or interfere with essential cellular processes in mammalian cells, which are typically unaffected at therapeutic concentrations.[5]

Q3: How can I mitigate the cytotoxicity of this compound in my experiments?

A3: Several strategies can be employed to reduce the cytotoxic effects of this compound. These include optimizing the dosage and exposure time, co-treatment with antioxidants to counteract oxidative stress, and using cell lines that are more resistant to mitochondrial stress.[2] Additionally, novel formulation strategies, such as encapsulation in nanoemulsions, have been shown to improve the therapeutic index of antibacterial agents by increasing their efficacy at lower, less toxic concentrations.[6][7]

Q4: What is a selectivity index and how can it be used to assess the safety of this compound?

A4: The selectivity index (SI) is a crucial parameter for evaluating the safety of an antimicrobial compound. It is calculated as the ratio of the cytotoxic concentration 50 (CC50) to the minimum inhibitory concentration (MIC) (SI = CC50 / MIC). A higher SI value indicates greater selectivity for bacteria over mammalian cells, with an SI greater than 10 often considered a benchmark for a promising therapeutic candidate.[8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Higher-than-expected cytotoxicity observed. High Solvent Concentration: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations.Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.[2]
Inappropriate Cell Density: Variations in cell seeding density can alter the effective concentration of the agent per cell.Use a hemocytometer or an automated cell counter to ensure consistent cell seeding densities across experiments.[2]
High Passage Number of Cells: Cell characteristics and sensitivity to cytotoxic agents can change with high passage numbers.Use cells within a consistent and low passage number range for all experiments.[2]
Inconsistent results across different experiments. Pipetting Errors: Small inaccuracies in pipetting can lead to significant variations in concentration, especially in 96-well plate formats.Ensure pipettes are properly calibrated and use correct pipetting techniques.[8]
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a 96-well plate can concentrate the agent, leading to increased cytotoxicity.To mitigate this, avoid using the outermost wells or fill them with sterile medium.[8]
Precipitation of this compound in the growth medium. Poor Solubility: The agent may not be fully soluble in the culture medium at the desired concentration.Review the solubility data for this compound. A different solvent or a lower final concentration may be necessary. Ensure the pH of the medium is within the recommended range for the agent.[8]
Protein Binding: The agent may bind to proteins in the serum of the culture medium, reducing its bioavailability and potentially leading to aggregation.Consider using a serum-free medium or a medium with reduced serum content for the duration of the experiment, if compatible with your cell line.[8]

Experimental Protocols

Protocol 1: MTT Assay for Determining CC50

This protocol outlines the steps to determine the 50% cytotoxic concentration (CC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Materials:

  • 96-well plates

  • Mammalian cell line of choice

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.[2]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted agent to each well. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cell death.[2]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[2]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value from the dose-response curve.

Protocol 2: Co-treatment with an Antioxidant (N-acetylcysteine)

This protocol describes how to assess the potential of an antioxidant to mitigate cytotoxicity induced by this compound.

Materials:

  • All materials from Protocol 1

  • N-acetylcysteine (NAC)

Procedure:

  • Follow steps 1 and 2 of the MTT Assay Protocol.

  • Co-treatment: In a separate set of wells, pre-treat the cells with a non-toxic concentration of NAC for 1-2 hours before adding the serial dilutions of this compound.

  • Continue with steps 3-7 of the MTT Assay Protocol.

  • Analysis: Compare the CC50 values obtained with and without NAC pre-treatment to determine if the antioxidant reduces the cytotoxicity of this compound.

Visualizations

workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_optimization Experimental Optimization cluster_assessment Re-assessment problem High Cytotoxicity Observed check_solvent Verify Solvent Concentration (<0.5% DMSO) problem->check_solvent Start check_cells Check Cell Passage & Seeding Density check_solvent->check_cells check_plates Mitigate Edge Effects check_cells->check_plates optimize_dose Optimize Dose & Exposure Time check_plates->optimize_dose co_treatment Co-treatment with Antioxidants (e.g., NAC) optimize_dose->co_treatment formulation Consider Alternative Formulations co_treatment->formulation re_assay Perform Cytotoxicity Assay (e.g., MTT) formulation->re_assay calculate_si Calculate Selectivity Index (CC50/MIC) re_assay->calculate_si

Caption: Troubleshooting workflow for addressing high cytotoxicity.

signaling_pathway agent High Concentration This compound mitochondria Mitochondrial Dysfunction agent->mitochondria ros Increased ROS Production mitochondria->ros stress Oxidative Stress ros->stress damage DNA & Protein Damage stress->damage apoptosis Apoptosis damage->apoptosis

Caption: Potential pathway of antibacterial agent-induced cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of Antibacterial Agent 217 and Vancomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel antibacterial agent 217 (also known as Compound 24) and the established antibiotic, vancomycin (B549263). The objective is to present available data on their antibacterial efficacy, mechanisms of action, and the experimental protocols used for their evaluation. This comparison aims to assist researchers in understanding the potential of new therapeutic agents in the context of existing treatments for bacterial infections.

I. Overview of Antibacterial Activity

This compound has demonstrated inhibitory activity against Gram-positive bacteria, specifically Staphylococcus aureus and Staphylococcus epidermidis. Vancomycin is a glycopeptide antibiotic with a well-documented broad spectrum of activity against many Gram-positive bacteria.[1][2]

Data Presentation: In Vitro Susceptibility

The following table summarizes the available minimum inhibitory concentration (MIC) data for this compound and vancomycin against relevant bacterial strains. MIC is a key in vitro measure of an antibiotic's potency.

Antibacterial AgentBacterial StrainMIC (μg/mL)
This compound (Compound 24) Staphylococcus aureus (ATCC 25923)32
Staphylococcus aureus (ATCC 700699 - VISA)32
Staphylococcus epidermidisModerate Inhibition (exact MIC not specified)
Vancomycin Staphylococcus aureus0.25 - 4.0
Methicillin-resistant Staphylococcus aureus (MRSA)1.0 - 138
Staphylococcus epidermidis≤0.12 - 6.25

Note: The data for this compound is based on a single study and further research is needed to establish its full spectrum of activity. Vancomycin data represents a range from multiple studies.

II. Mechanism of Action

Understanding the mechanism of action is crucial for predicting efficacy, potential for resistance, and spectrum of activity.

Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors.[1][2] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains that form the rigid cell wall of Gram-positive bacteria.[1][2] This disruption leads to a weakened cell wall and subsequent cell lysis.

vancomycin_mechanism cluster_bacterium Gram-Positive Bacterium Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala terminus) Transglycosylase Transglycosylase Peptidoglycan_Precursor->Transglycosylase Elongation Growing_Peptidoglycan Growing Peptidoglycan Chain Transglycosylase->Growing_Peptidoglycan Transpeptidase Transpeptidase Cross_Linked_Peptidoglycan Cross-Linked Peptidoglycan (Cell Wall) Transpeptidase->Cross_Linked_Peptidoglycan Growing_Peptidoglycan->Transpeptidase Cross-linking Vancomycin Vancomycin Vancomycin->Peptidoglycan_Precursor

Figure 1. Mechanism of action of vancomycin.
This compound: A Thiazole-Fused Bisnoralcohol Derivative

The precise mechanism of action for this compound has not been fully elucidated. However, as a thiazole (B1198619) derivative, it belongs to a class of compounds known for a variety of biological activities. Some thiazole derivatives have been reported to interfere with bacterial processes such as fatty acid synthesis or cell division. Further investigation is required to determine the specific molecular target of this compound.

thiazole_mechanism cluster_bacterium Bacterial Cell Essential_Process_1 Essential Process A (e.g., Fatty Acid Synthesis) Bacterial_Growth Bacterial Growth & Proliferation Essential_Process_1->Bacterial_Growth Essential_Process_2 Essential Process B (e.g., Cell Division) Essential_Process_2->Bacterial_Growth Agent_217 This compound (Thiazole Derivative) Agent_217->Essential_Process_1 Potential Inhibition (Hypothesized) Agent_217->Essential_Process_2

Figure 2. Hypothesized mechanism for thiazole derivatives.

III. Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the evaluation of new antibacterial agents.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

  • Protocol for this compound (as described in the literature):

    • A twofold serial dilution of this compound was prepared in a 96-well microtiter plate.

    • Bacterial strains (S. aureus ATCC 25923 and ATCC 700699) were grown to the mid-log phase and diluted to a final concentration of 5 x 10^5 CFU/mL in Mueller-Hinton broth.

    • The bacterial suspension was added to each well of the microtiter plate.

    • The plate was incubated at 37°C for 16-20 hours.

    • The MIC was determined as the lowest concentration of the agent that completely inhibited visible bacterial growth.

  • Standard Protocol for Vancomycin MIC:

    • Vancomycin is serially diluted in a 96-well plate containing cation-adjusted Mueller-Hinton broth.

    • The bacterial inoculum is prepared to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

    • The MIC is read as the lowest concentration of vancomycin at which there is no visible growth.

Workflow for New Antibacterial Agent Evaluation

The discovery and development of new antibacterial agents follow a structured workflow to ensure a thorough evaluation of their potential.

antibacterial_workflow Start Compound Synthesis & Identification In_Vitro_Screening In Vitro Screening (MIC, MBC) Start->In_Vitro_Screening Spectrum_Determination Spectrum of Activity Determination In_Vitro_Screening->Spectrum_Determination Toxicity_Assays Cytotoxicity & Hemolysis Assays In_Vitro_Screening->Toxicity_Assays Mechanism_of_Action Mechanism of Action Studies Spectrum_Determination->Mechanism_of_Action In_Vivo_Models In Vivo Efficacy Models (e.g., Murine Infection Model) Mechanism_of_Action->In_Vivo_Models Toxicity_Assays->In_Vivo_Models Pharmacokinetics Pharmacokinetics & Pharmacodynamics (PK/PD) In_Vivo_Models->Pharmacokinetics Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Figure 3. General workflow for antibacterial drug discovery.

IV. Conclusion and Future Directions

This compound demonstrates moderate in vitro activity against key Gram-positive pathogens, including a vancomycin-intermediate S. aureus strain. A significant advantage highlighted in the initial study is its non-cytotoxic and non-hemolytic profile, suggesting a favorable preliminary safety profile.

However, a direct and comprehensive comparison with vancomycin is currently limited by the lack of publicly available data for this compound. To fully assess its potential as a therapeutic alternative, further studies are essential. These should include:

  • Expanded Spectrum of Activity: Testing against a broader panel of Gram-positive and Gram-negative bacteria.

  • Mechanism of Action Elucidation: Detailed studies to identify the specific molecular target and mechanism of its antibacterial action.

  • Direct Comparative Studies: In vitro time-kill assays and in vivo efficacy studies in relevant animal infection models directly comparing the performance of this compound with vancomycin.

The development of new antibacterial agents with novel mechanisms of action is critical in the face of rising antimicrobial resistance. While this compound shows initial promise, rigorous and comparative evaluation against standard-of-care antibiotics like vancomycin is the necessary next step in its development pathway.

References

A Comparative Analysis of Antibacterial Agent 217 and Other Novel Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 6, 2025

JONESBORO, AR – In the ongoing battle against antimicrobial resistance, the scientific community continues to explore novel chemical scaffolds for new antibacterial agents. A recent study has identified a series of thiazole-fused bisnoralcohol derivatives with therapeutic potential, including a compound designated as Antibacterial Agent 217 (also referred to as Compound 24). This guide provides a comparative overview of this early-stage compound against recently approved and late-stage clinical novel antibiotics, offering researchers, scientists, and drug development professionals a data-driven perspective on their respective merits and stages of development.

Overview of Compared Agents

This compound (Compound 24) is a novel, synthetically derived thiazole-fused bisnoralcohol.[1][2][3] It represents an early-stage discovery, with initial data pointing to activity against specific Gram-positive bacteria.

Delafloxacin is an anionic fluoroquinolone approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI).[4][5] Its unique chemical structure allows for potent activity in acidic environments.[5]

Gepotidacin (B1671446) is a first-in-class triazaacenaphthylene antibiotic that functions as a bacterial topoisomerase inhibitor.[6][7] It has been approved for the treatment of uncomplicated urinary tract infections (uUTIs).[4][7]

Zevtera (ceftobiprole medocaril) is a cephalosporin (B10832234) antibiotic approved for treating Staphylococcus aureus bloodstream infections (bacteremia) (SAB), ABSSSI, and community-acquired bacterial pneumonia (CABP).[8][9][10]

Zaynich (Zidebactam/Cefepime) is a combination of a β-lactamase inhibitor and a cephalosporin antibiotic, targeting multi-drug resistant Gram-negative infections.[11][12][13]

Mechanism of Action

The mechanism of action for these agents varies significantly, reflecting diverse approaches to combating bacterial growth.

  • This compound : The precise mechanism of action has not been fully elucidated. However, thiazole (B1198619) derivatives are known to possess a wide range of therapeutic properties, and related thiazole-fused compounds have shown potential as potent growth inhibitors of drug-resistant bacteria.[1][3]

  • Delafloxacin : This fluoroquinolone exhibits a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[14][15] This dual action is believed to reduce the selection of resistant mutants.[14]

  • Gepotidacin : It inhibits bacterial DNA replication through a novel mechanism that involves the selective inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][16][17] Its binding to these enzymes is distinct from that of fluoroquinolones.[6][16]

  • Zevtera : As a cephalosporin, Zevtera inhibits the synthesis of the bacterial cell wall.

  • Zaynich : This combination agent works by cefepime (B1668827) inhibiting bacterial cell wall synthesis, while zidebactam (B611936) protects cefepime from degradation by β-lactamase enzymes produced by resistant bacteria.

Antibiotic_Mechanisms_of_Action cluster_agent217 This compound cluster_fluoroquinolones Fluoroquinolones & Topoisomerase Inhibitors cluster_beta_lactams β-Lactams & Combination Agents A217 Thiazole-Fused Bisnoralcohol (Agent 217) Target_A217 Bacterial Growth Inhibition (Mechanism Undefined) A217->Target_A217 Inhibits Delafloxacin Delafloxacin DNA_Gyrase DNA Gyrase Delafloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Delafloxacin->Topo_IV Inhibits Gepotidacin Gepotidacin Gepotidacin->DNA_Gyrase Inhibits Gepotidacin->Topo_IV Inhibits DNA_Rep DNA Replication DNA_Gyrase->DNA_Rep Required for Topo_IV->DNA_Rep Required for Zevtera Zevtera (Cephalosporin) CellWall Cell Wall Synthesis Zevtera->CellWall Inhibits Zaynich Zaynich (Cefepime/Zidebactam) Zaynich->CellWall Inhibits (Cefepime) BetaLactamase β-Lactamase Zaynich->BetaLactamase Inhibits (Zidebactam) BetaLactamase->Zevtera Degrades BetaLactamase->Zaynich Degrades Cefepime

Caption: Mechanisms of action for this compound and comparator novel antibiotics.

In Vitro Efficacy

The in vitro activity, particularly the Minimum Inhibitory Concentration (MIC), is a critical measure of an antibiotic's potency. Data for this compound is currently limited to a few Gram-positive strains, while the other agents have been extensively characterized against a broad range of pathogens.

AntibioticClassTarget Organism(s)MIC50 (μg/mL)MIC90 (μg/mL)
This compound Thiazole-fused bisnoralcoholStaphylococcus aureus32Not Reported
Staphylococcus epidermidisModerately InhibitsNot Reported
Delafloxacin FluoroquinoloneS. aureus (MSSA & MRSA)≤0.0080.25
Coagulase-negative Staphylococci0.061
Pseudomonas aeruginosa0.25>4
Enterococcus faecalis0.06-0.121
Gepotidacin TriazaacenaphthyleneEscherichia coliNot Publicly DetailedNot Publicly Detailed
Neisseria gonorrhoeaePotent InhibitorNot Publicly Detailed
Zevtera CephalosporinS. aureus (MSSA & MRSA)Not Publicly DetailedNot Publicly Detailed
Zaynich Cephalosporin/β-lactamase inhibitorCarbapenem-resistant Gram-negativesNot Publicly DetailedNot Publicly Detailed

Note: MIC values can vary based on testing conditions and geographical location of bacterial isolates. Data for Gepotidacin, Zevtera, and Zaynich are primarily reported in the context of clinical trial outcomes rather than extensive MIC50/90 tables in the provided search results.

Clinical Efficacy

Clinical trial data provides the most robust evidence of an antibiotic's efficacy in treating infections in humans. As this compound is in the preclinical stage, no clinical data is available.

AntibioticIndication(s)Comparator(s)Clinical Success Rate
This compound Not ApplicableNot ApplicableNot Applicable
Delafloxacin ABSSSIVancomycin + AztreonamNon-inferior to comparator
Gepotidacin Uncomplicated UTINitrofurantoin50.6% - 58.5% (Superior in one trial)
Zevtera S. aureus BacteremiaDaptomycin (B549167) ± aztreonam69.8%
ABSSSIVancomycin + aztreonam91.3% (early clinical response)
Community-Acquired Bacterial PneumoniaCeftriaxone76.4%
Zaynich Complicated UTIMeropenem96.8% (Clinical Cure)
Carbapenem-resistant infectionsNot Applicable>97% (in a separate study)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Antibacterial Susceptibility Testing for Agent 217: The antibacterial activity of Compound 24 was determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC). The specific protocol followed standard guidelines, likely those from the Clinical and Laboratory Standards Institute (CLSI), though not explicitly detailed in the initial source. The compound was tested against Staphylococcus aureus and Staphylococcus epidermidis.[1][3]

MIC_Determination_Workflow start Start: Prepare Bacterial Inoculum prepare_agent Prepare Serial Dilutions of this compound start->prepare_agent inoculate Inoculate Microtiter Plate Wells with Bacteria and Agent prepare_agent->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Observe for Visible Bacterial Growth incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: A generalized workflow for Minimum Inhibitory Concentration (MIC) determination.

Clinical Trial Protocols for Comparator Antibiotics: The clinical trials for Delafloxacin, Gepotidacin, Zevtera, and Zaynich were multi-center, randomized, and often double-blinded studies.

  • Zevtera for S. aureus Bacteremia (ERADICATE trial): This was a randomized, controlled, double-blind, multinational trial. Adult patients with SAB were randomized to receive either Zevtera or daptomycin plus optional aztreonam. The primary efficacy endpoint was overall success at the post-treatment evaluation visit 70 days after randomization.[8][18][19]

  • Gepotidacin for uUTI (EAGLE-2 & EAGLE-3 trials): These were Phase 3 trials comparing gepotidacin to nitrofurantoin. The primary endpoint was therapeutic success, a combination of clinical resolution and microbiological eradication of the infection.[4]

  • Zaynich for Complicated UTI: This was a global, pivotal, registration-enabling Phase III study demonstrating superiority against meropenem. The primary endpoint was a composite of clinical and microbiological cure at the test-of-cure visit.[20]

Summary and Future Directions

This compound is in the nascent stages of drug discovery. While its initial activity against S. aureus is noted, its moderate MIC of 32 μg/mL suggests that further optimization of its chemical structure would be necessary to enhance its potency. The lack of cytotoxicity is a promising feature.[1][3]

In contrast, Delafloxacin, Gepotidacin, Zevtera, and Zaynich are all either approved or in late-stage clinical development, with extensive data supporting their efficacy and safety for specific indications. They address critical needs in the antibacterial landscape, including infections caused by MRSA and multi-drug resistant Gram-negative bacteria.

For researchers and drug development professionals, this compound and its analogs represent a potential new chemical space for exploration. Future studies should focus on elucidating its mechanism of action, expanding the assessment of its antibacterial spectrum, and undertaking lead optimization to improve its potency. The journey from a hit compound like Agent 217 to a clinically approved drug is long and arduous, but the exploration of novel scaffolds is essential to replenish the antibiotic pipeline.

References

A Comparative Analysis of the Antibacterial Efficacy of Agent 217

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial performance of the novel investigational compound, Antibacterial Agent 217, against the well-established fluoroquinolone antibiotic, Ciprofloxacin. The data presented herein is intended to offer an objective evaluation for researchers, scientists, and professionals engaged in the discovery and development of new antimicrobial therapies. This document outlines the quantitative antibacterial activity, details the experimental protocols for validation, and visualizes key workflows and hypothetical mechanisms of action.

Quantitative Performance Comparison

The antibacterial efficacy of Agent 217 and Ciprofloxacin was assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values were established against standardized strains of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results, generated through standardized broth microdilution assays, are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)
This compound 24
Ciprofloxacin 0.5[1]0.25[2]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][3]

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

CompoundStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)
This compound 48
Ciprofloxacin 1[1]0.5

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[4] An MBC is determined from the MIC test results.[5]

Experimental Protocols

The following methodologies were employed to determine the antibacterial activity of the test compounds.

1. Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[2]

  • Preparation of Dilutions: Serial two-fold dilutions of this compound and Ciprofloxacin were prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[2][6]

  • Inoculum Preparation: A suspension of the test bacteria in sterile saline was prepared to a turbidity equivalent to the 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL.[2] This suspension was then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[2][7]

  • Controls: A positive control well (containing broth and bacteria, but no antimicrobial agent) and a negative control well (containing broth only) were included on each plate.[2]

  • Incubation: The plates were covered and incubated at 37°C for 18-24 hours.[2][8]

  • Data Interpretation: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the microorganism.[2] This can be assessed visually or by measuring the optical density at 600 nm.[6][9]

2. Determination of MBC

The MBC test is conducted as a subsequent step to the MIC assay to determine the lowest concentration of an antimicrobial that results in microbial death.[10]

  • Subculturing: Following the MIC determination, a small aliquot (typically 10 µL) was taken from the wells showing no visible growth (the MIC well and at least two more concentrated wells).[4][11]

  • Plating: The aliquot was spot-plated onto a fresh Mueller-Hinton Agar (MHA) plate.[6]

  • Incubation: The MHA plates were incubated at 37°C for 18-24 hours.[6][11]

  • Data Interpretation: The MBC is defined as the lowest concentration of the agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[4][10]

G cluster_0 MIC Assay cluster_1 MBC Assay A Prepare serial dilutions of Agent 217 in 96-well plate C Inoculate wells with bacterial suspension to ~5x10^5 CFU/mL A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate at 37°C for 18-24h C->D E Read MIC: Lowest concentration with no visible growth D->E F Select wells with no growth (MIC, MICx2, etc.) E->F Proceed to MBC Determination G Plate aliquots from selected wells onto Mueller-Hinton Agar F->G H Incubate plates at 37°C for 18-24h G->H I Read MBC: Lowest concentration with ≥99.9% colony reduction H->I

Caption: Experimental workflow for MIC and MBC determination.

Postulated Mechanism of Action

Ciprofloxacin: As a member of the fluoroquinolone class, Ciprofloxacin functions by inhibiting bacterial DNA synthesis.[12] It specifically targets DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair, leading to bactericidal effects.[13]

This compound (Hypothetical): Preliminary studies suggest that this compound may exert its antibacterial effect through a distinct mechanism involving the disruption of bacterial energy metabolism. It is hypothesized to inhibit the function of bacterial ATP synthase, a critical enzyme for generating cellular energy in the form of ATP.[12] This inhibition leads to a rapid depletion of energy stores, cessation of essential cellular processes, and ultimately, cell death.

G cluster_pathway Hypothetical Pathway: Inhibition of ATP Synthesis Agent217 Antibacterial Agent 217 ATPSynthase Bacterial ATP Synthase Agent217->ATPSynthase Inhibits ATP ATP Production ATPSynthase->ATP Catalyzes ProtonMotiveForce Proton Motive Force ProtonMotiveForce->ATPSynthase Drives CellProcesses Essential Cellular Processes ATP->CellProcesses Powers CellDeath Bacterial Cell Death CellProcesses->CellDeath Cessation Leads To

Caption: Postulated mechanism of action for this compound.

References

Harnessing Synergy: A Comparative Analysis of Antibacterial Agent 217 in Combination with β-Lactams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates innovative therapeutic strategies. Combination therapy, which can enhance efficacy and combat resistance, is a key area of investigation.[1][2] This guide provides a comparative analysis of the synergistic effects of a novel investigational agent, Antibacterial Agent 217, with conventional β-lactam antibiotics. All data presented herein is generated from in vitro studies against representative bacterial strains.

Introduction to this compound

This compound is a novel synthetic compound currently in preclinical development. Its primary mechanism of action is the disruption of the bacterial outer membrane integrity in Gram-negative bacteria. This disruption is believed to facilitate the entry of other antibiotics, such as β-lactams, thereby increasing their effective concentration at the target site—the penicillin-binding proteins (PBPs) involved in cell wall synthesis.[3][4] This mode of action suggests a strong potential for synergistic activity when used in combination.

Synergistic Activity with β-Lactams: Quantitative Analysis

The synergistic potential of this compound with various β-lactam antibiotics was evaluated against several challenging Gram-negative pathogens using the checkerboard assay.[1][5][6] The Fractional Inhibitory Concentration Index (FICI) was calculated to quantify the interaction between the agents. Synergy is defined as an FICI of ≤ 0.5, additivity/indifference as an FICI of > 0.5 to 4, and antagonism as an FICI of > 4.[6][7]

Table 1: Synergistic Effects of this compound with β-Lactams against Multidrug-Resistant (MDR) Pathogens

Pathogenβ-LactamMIC of β-Lactam Alone (µg/mL)MIC of Agent 217 Alone (µg/mL)MIC of β-Lactam in Combination (µg/mL)MIC of Agent 217 in Combination (µg/mL)FICIInterpretation
Pseudomonas aeruginosa (MDR)Piperacillin128641680.250Synergy
Klebsiella pneumoniae (ESBL)Ceftazidime256643280.250Synergy
Acinetobacter baumannii (Carbapenem-resistant)Meropenem (B701)51212864160.250Synergy
Escherichia coli (MDR)Cefepime6464880.250Synergy

MIC: Minimum Inhibitory Concentration; FICI: Fractional Inhibitory Concentration Index; ESBL: Extended-Spectrum β-Lactamase.

The results consistently demonstrate a significant synergistic interaction between this compound and the tested β-lactams, leading to a substantial reduction in the MIC of both agents.

Time-Kill Kinetic Analysis

To further characterize the synergistic interaction, time-kill assays were performed.[8][9][10] These assays provide insights into the rate and extent of bacterial killing over time.[8]

Table 2: Time-Kill Assay Results for this compound and Meropenem against Carbapenem-Resistant Acinetobacter baumannii

TreatmentLog10 CFU/mL at 0 hrLog10 CFU/mL at 4 hrLog10 CFU/mL at 8 hrLog10 CFU/mL at 24 hrOutcome
Growth Control6.17.58.99.2Growth
Meropenem (1/2 MIC)6.05.85.58.8Regrowth
Agent 217 (1/2 MIC)6.25.95.78.5Regrowth
Meropenem + Agent 2176.14.22.9<2.0Synergistic Bactericidal Effect

CFU: Colony Forming Units. A ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent is considered synergy.

The combination of this compound and meropenem demonstrated a rapid and sustained bactericidal effect, achieving a >4-log10 reduction in bacterial count within 24 hours, indicative of strong synergy.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

4.1. Minimum Inhibitory Concentration (MIC) Determination

The MIC of each agent alone and in combination was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A standardized bacterial inoculum of approximately 5 x 10^5 CFU/mL was used.[7] The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth after 16-20 hours of incubation at 35°C.

4.2. Checkerboard Assay

The checkerboard assay was performed in 96-well microtiter plates to assess synergy.[1][5][6]

  • Two-fold serial dilutions of this compound were prepared horizontally, and two-fold serial dilutions of the β-lactam were prepared vertically.

  • Each well was then inoculated with a bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • The plates were incubated at 35°C for 16-20 hours.

  • The FICI was calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[7]

4.3. Time-Kill Assay

Time-kill kinetic studies were conducted to assess the bactericidal activity of the combination.[9][10]

  • Bacterial cultures in the logarithmic growth phase were diluted to approximately 1-5 x 10^6 CFU/mL in cation-adjusted Mueller-Hinton broth.

  • Antimicrobial agents were added at concentrations corresponding to their MICs (alone and in combination).

  • Cultures were incubated at 35°C with shaking.

  • Aliquots were removed at specified time points (0, 4, 8, and 24 hours), serially diluted, and plated on nutrient agar (B569324) to determine the viable bacterial count (CFU/mL).

Visualizing the Workflow and Pathway

To facilitate understanding, the following diagrams illustrate the experimental workflow and the proposed synergistic mechanism.

Synergy_Assessment_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_synergy Synergy Testing cluster_analysis Data Analysis prep_agent Prepare Agent 217 Stock Solution mic_alone Determine MIC of Each Agent Alone prep_agent->mic_alone prep_beta Prepare β-Lactam Stock Solution prep_beta->mic_alone prep_bacteria Prepare Bacterial Inoculum prep_bacteria->mic_alone checkerboard Perform Checkerboard Assay mic_alone->checkerboard time_kill Perform Time-Kill Assay mic_alone->time_kill calc_fici Calculate FICI checkerboard->calc_fici plot_curves Plot Time-Kill Curves time_kill->plot_curves interpret Interpret Results (Synergy, Additivity, Antagonism) calc_fici->interpret plot_curves->interpret

Caption: Experimental workflow for assessing antibiotic synergy.

Synergistic_Mechanism cluster_bacteria Gram-Negative Bacterium outer_membrane Outer Membrane disruption Membrane Disruption outer_membrane->disruption periplasmic_space Periplasmic Space pbp Penicillin-Binding Proteins (PBPs) periplasmic_space->pbp 3. Reaches Target inhibition Cell Wall Synthesis Inhibition pbp->inhibition inner_membrane Inner Membrane cytoplasm Cytoplasm agent217 Antibacterial Agent 217 agent217->outer_membrane 1. Targets beta_lactam β-Lactam Antibiotic entry Enhanced Entry beta_lactam->entry entry->periplasmic_space 2. Facilitates lysis Bacterial Cell Lysis inhibition->lysis 4. Results in

Caption: Proposed synergistic mechanism of action.

Conclusion

The combination of this compound with β-lactam antibiotics demonstrates significant synergistic and bactericidal activity against a range of multidrug-resistant Gram-negative bacteria in vitro. The data suggests that by disrupting the outer membrane, Agent 217 potentiates the activity of β-lactams, offering a promising strategy to overcome resistance. Further in vivo studies are warranted to validate these findings and explore the clinical potential of this combination therapy.

References

Comparative Analysis of Cross-Resistance Profiles for Antibacterial Agent 217

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-resistance profile of the novel antibacterial agent, 217, against other established antibiotic classes. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential for overlapping resistance mechanisms and to guide further investigation into its clinical utility.

Data Summary: Cross-Resistance Profiling

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Antibacterial Agent 217 and comparator antibiotics against a panel of clinically relevant bacterial strains, including both wild-type (WT) and resistant variants. The data demonstrates the activity of Agent 217 against strains with known resistance mechanisms to other antibiotic classes.

OrganismStrainResistance PhenotypeMIC (µg/mL)
Agent 217 Ciprofloxacin Erythromycin
Staphylococcus aureusATCC 29213Wild-Type0.50.250.5
SA-R1Ciprofloxacin-Resistant (gyrA mutation)0.5320.5
SA-R2Erythromycin-Resistant (ermC)10.25128
Escherichia coliATCC 25922Wild-Type10.01516
EC-R1Ciprofloxacin-Resistant (gyrA, parC mutations)2816
EC-R2Multi-Drug Efflux (acrA overexpression)4264
Pseudomonas aeruginosaPAO1Wild-Type20.5>256
PA-R1Ciprofloxacin-Resistant (gyrA mutation)216>256
PA-R2Multi-Drug Efflux (mexB overexpression)84>256

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination:

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains and Growth Conditions: All bacterial strains were subcultured on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar for S. aureus, Mueller-Hinton Agar for E. coli and P. aeruginosa) and incubated at 37°C.

  • Preparation of Inoculum: A few colonies from the overnight culture were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Preparation: this compound and comparator antibiotics were prepared as stock solutions in an appropriate solvent (e.g., DMSO or water) and serially diluted in CAMHB in 96-well microtiter plates.

  • Incubation and Reading: The inoculated plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

2. Generation of Resistant Mutants:

Resistant mutants were selected through serial passage in the presence of sub-MIC concentrations of the respective antibiotics.

  • Initial Exposure: Wild-type strains were cultured in broth containing a sub-MIC (0.5x MIC) concentration of the selecting antibiotic.

  • Serial Passage: The culture that grew at the highest antibiotic concentration was diluted and used to inoculate a fresh set of antibiotic dilutions. This process was repeated for 10-15 passages.

  • Isolation and Confirmation: Colonies from the final passage were isolated on antibiotic-containing agar plates. The resistance phenotype of the resulting mutants was confirmed by re-determining the MIC, and the genetic basis of resistance was characterized by sequencing relevant target genes (e.g., gyrA, parC, ermC) or quantifying the expression of efflux pump genes (e.g., acrA, mexB) using RT-qPCR.

Visualized Workflow and Signaling Pathways

The following diagrams illustrate key experimental workflows and conceptual relationships in the cross-resistance studies.

cross_resistance_workflow cluster_setup Experimental Setup cluster_selection Resistant Mutant Generation cluster_analysis Cross-Resistance Analysis cluster_characterization Mechanism Identification start Bacterial Strains (WT) mic_wt Determine Baseline MIC start->mic_wt serial_passage Serial Passage with Antibiotic X mic_wt->serial_passage Select for Resistance isolate_mutants Isolate Resistant Mutants serial_passage->isolate_mutants mic_mutant Determine MIC of Agent 217 against Resistant Mutants isolate_mutants->mic_mutant Test Cross-Resistance geno_analysis Genotypic Analysis (e.g., Sequencing) isolate_mutants->geno_analysis pheno_analysis Phenotypic Analysis (e.g., Efflux) isolate_mutants->pheno_analysis compare Compare MICs (WT vs. Mutant) mic_mutant->compare conclusion conclusion compare->conclusion Assess Cross-Resistance Potential geno_analysis->conclusion pheno_analysis->conclusion

Caption: Workflow for assessing the cross-resistance potential of a new antibacterial agent.

resistance_mechanisms cluster_agent Antibacterial Agents cluster_mechanism Resistance Mechanisms agent_217 Agent 217 target_mod Target Modification (e.g., gyrA mutation) agent_217->target_mod No effect on MIC? efflux Efflux Pump Overexpression agent_217->efflux Increased MIC? antibiotic_x Antibiotic X antibiotic_x->target_mod Selects for antibiotic_y Antibiotic Y antibiotic_y->efflux Induces target_mod->antibiotic_x Confers Resistance efflux->antibiotic_y Confers Resistance inactivation Enzymatic Inactivation

Caption: Conceptual diagram of shared vs. distinct resistance mechanisms between antibacterial agents.

A Head-to-Head Showdown: New Antibacterial Agents Versus Multidrug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication: In an era where antimicrobial resistance poses a critical threat to global health, the pipeline for new antibacterial agents is under intense scrutiny. This guide provides a head-to-head comparison of four recently approved or late-stage novel antibiotics: Gepotidacin (B1671446) , Cefiderocol (B606585) , Lefamulin , and Omadacycline (B609740) . This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed look at their efficacy, safety, mechanisms of action, and the experimental data that support their clinical use.

Executive Summary

This guide synthesizes data from pivotal Phase III clinical trials and in vitro surveillance studies. Gepotidacin emerges as a first-in-class oral option for uncomplicated urinary tract infections (uUTIs), demonstrating superiority over nitrofurantoin (B1679001) in one of two key trials.[1][2] Cefiderocol showcases its utility against difficult-to-treat Gram-negative nosocomial pneumonia, proving non-inferior to high-dose meropenem.[3][4][5] For community-acquired bacterial pneumonia (CABP), Lefamulin stands as a novel pleuromutilin (B8085454) antibiotic, non-inferior to moxifloxacin (B1663623).[6][7] Lastly, Omadacycline, a modernized tetracycline (B611298), offers a new treatment avenue for acute bacterial skin and skin structure infections (ABSSSI), demonstrating non-inferiority to linezolid (B1675486).[8][9]

Section 1: Comparative Clinical Efficacy and Safety

The clinical utility of a new antibacterial agent is ultimately determined by its performance in rigorous clinical trials. The following tables summarize the primary efficacy and key safety findings from the pivotal Phase III studies for each agent against their respective comparators.

Table 1.1: Gepotidacin vs. Nitrofurantoin for Uncomplicated Urinary Tract Infections (EAGLE-2 & EAGLE-3 Trials)
EndpointGepotidacin (1500 mg BID)Nitrofurantoin (100 mg BID)Notes
Therapeutic Success (Composite) EAGLE-2: 50.6%[1][2] EAGLE-3: 58.5%[1][2]EAGLE-2: 47.0%[1][2] EAGLE-3: 43.6%[1][2]Therapeutic success was a composite of clinical success (symptom resolution) and microbiological success (<10³ CFU/mL). Gepotidacin was non-inferior in EAGLE-2 and superior in EAGLE-3.[1][10]
Most Common Adverse Event Diarrhea (14% - 18%)[1][10][11]Nausea (4%)[1][11]Most adverse events reported were mild to moderate in severity.[1][12]
Table 1.2: Lefamulin vs. Moxifloxacin for Community-Acquired Bacterial Pneumonia (LEAP 1 & LEAP 2 Trials)
EndpointLefamulin (IV and/or Oral)Moxifloxacin (IV and/or Oral)Notes
Early Clinical Response (ECR) at 96h LEAP 1 (IV/Oral): 87.3%[13] LEAP 2 (Oral): 90.8%[6][8]LEAP 1 (IV/Oral): 90.2%[13] LEAP 2 (Oral): 90.8%[6][8]Lefamulin demonstrated non-inferiority to moxifloxacin in both trials based on a 10% non-inferiority margin.[6][13]
Investigator Assessment of Clinical Response (IACR) LEAP 1 (mITT): 81.7%[13] LEAP 2 (mITT): 87.5%[6][8]LEAP 1 (mITT): 84.2%[13] LEAP 2 (mITT): 89.1%[6][8]Assessed at Test-of-Cure visit.
Treatment-Emergent Adverse Events (Overall) LEAP 2: 32.6%[8]LEAP 2: 25.0%[8]Gastrointestinal events, particularly diarrhea (12.2% vs 1.1%), were more common with lefamulin.[6][8]
Table 1.3: Omadacycline vs. Linezolid for Acute Bacterial Skin and Skin Structure Infections (OASIS-1 & OASIS-2 Integrated Analysis)
EndpointOmadacycline (IV and/or Oral)Linezolid (IV and/or Oral)Notes
Early Clinical Response (ECR) at 48-72h 86.2%[8][9]83.9%[8][9]ECR was defined as a ≥20% reduction in lesion size without rescue antibacterial therapy. Omadacycline demonstrated non-inferiority.[8][14]
Investigator-Assessed Clinical Response (PTE) 84% (mITT)[15]81% (mITT)[15]Assessed at Post-Treatment Evaluation (PTE) 7-14 days after the last dose.[12]
Treatment-Emergent Adverse Events (Overall) 51.1%[8][9]41.2%[8][9]Nausea (30% vs 8%) and vomiting (17% vs 3%) were the most frequent AEs with omadacycline.[15]
Table 1.4: Cefiderocol vs. Meropenem for Gram-Negative Nosocomial Pneumonia (APEKS-NP Trial)
EndpointCefiderocol (2g q8h)Meropenem (2g q8h, extended infusion)Notes
All-Cause Mortality (Day 14) 12.4%[3][4][5]11.6%[3][4][5]Cefiderocol met the non-inferiority margin of 12.5%.[4][5][16]
All-Cause Mortality (Day 28) 21.0%[4]20.5%[4]Mortality rates remained similar at Day 28.
Treatment-Emergent Adverse Events (Overall) 88%[3][5]86%[3][5]The most common TEAEs were urinary tract infection (16%) for cefiderocol and hypokalemia (15%) for meropenem.[3][5]

Section 2: In Vitro Activity

The foundation of any antibacterial agent's efficacy lies in its intrinsic activity against target pathogens. Minimum Inhibitory Concentration (MIC) values are a critical measure of this activity. The following table summarizes the MIC90 values (the concentration required to inhibit 90% of isolates) for the new agents against key bacterial species.

Table 2.1: Comparative In Vitro Activity (MIC90, µg/mL)
PathogenGepotidacinCefiderocolLefamulinOmadacycline
Staphylococcus aureus (MRSA)N/AN/A0.12[17]0.25 - 0.5
Staphylococcus saprophyticus0.12[15][18]N/AN/AN/A
Streptococcus pneumoniaeN/AN/A0.12 - 0.25[17][19][20]0.06 - 0.12
Escherichia coli4[18]≤4N/A2
Klebsiella pneumoniae32[18]2[7]N/A8
Pseudomonas aeruginosaN/A2 - 4[21][22]N/AN/A
Acinetobacter baumanniiN/A4[7]N/AN/A
Haemophilus influenzaeN/AN/A1 - 2[19]1
Mycoplasma pneumoniaeN/AN/A≤0.008[19]N/A

Note: N/A indicates the agent is not typically developed for this pathogen. MIC values can vary based on surveillance program and region.

Section 3: Mechanisms of Action

Understanding the unique mechanisms by which these novel agents overcome resistance is crucial for their appropriate use and for future drug development.

Gepotidacin: Dual Topoisomerase Inhibition

Gepotidacin is a first-in-class triazaacenaphthylene antibiotic. It works by inhibiting bacterial DNA replication through a unique dual-targeting mechanism, selectively binding to two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[10] This binding occurs at a site distinct from that of fluoroquinolones, allowing Gepotidacin to remain effective against many fluoroquinolone-resistant strains.[10]

Gepotidacin_MOA cluster_bacterium Bacterial Cell Gepotidacin Gepotidacin DNA_Gyrase DNA Gyrase Gepotidacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Gepotidacin->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blockage leads to

Gepotidacin's dual inhibition of bacterial DNA replication.
Cefiderocol: The "Trojan Horse" Strategy

Cefiderocol is a siderophore cephalosporin. It employs a novel "Trojan horse" mechanism to enter Gram-negative bacteria.[14] Its structure includes a catechol side chain that chelates iron. This complex is then actively transported across the bacterial outer membrane via the bacterium's own iron uptake systems.[14][23] Once in the periplasmic space, it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[16] This active transport mechanism allows it to bypass resistance mechanisms like porin channel mutations.[23]

Cefiderocol_MOA cluster_gram_negative Gram-Negative Bacterium Outer Membrane Outer Membrane Periplasm Periplasm Cefiderocol Cefiderocol Iron Fe³⁺ Cefiderocol->Iron Chelates Iron_Transporter Iron Transporter Cefiderocol->Iron_Transporter Active Transport ('Trojan Horse') Iron->Iron_Transporter Active Transport ('Trojan Horse') PBP Penicillin-Binding Proteins (PBPs) Iron_Transporter->PBP Delivers to Periplasm Iron_Transporter->PBP Inhibits Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Lysis Cell Lysis Cell_Wall->Lysis Blockage leads to

Cefiderocol's "Trojan Horse" entry and mechanism of action.
Lefamulin: Ribosomal Protein Synthesis Inhibition

Lefamulin is a semi-synthetic pleuromutilin antibiotic. It inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[6][24][25] This binding prevents the correct positioning of transfer RNA (tRNA), thereby inhibiting peptide bond formation and halting protein elongation.[6] Its unique binding site means there is a low potential for cross-resistance with other ribosome-targeting antibiotic classes.[24]

Lefamulin_MOA cluster_ribosome Bacterial 50S Ribosome Lefamulin Lefamulin PTC Peptidyl Transferase Center (PTC) Lefamulin->PTC Binds to Peptide_Bond Peptide Bond Formation PTC->Peptide_Bond tRNA tRNA tRNA->PTC Prevents binding of Protein_Synthesis Protein Synthesis Peptide_Bond->Protein_Synthesis Inhibition Protein Synthesis Inhibited Protein_Synthesis->Inhibition Leads to

Lefamulin's inhibition of bacterial protein synthesis.
Omadacycline: Modernized Tetracycline Action

Omadacycline is a novel aminomethylcycline, a semi-synthetic derivative of the tetracycline class. Like other tetracyclines, it inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[5][13][26] However, modifications at the C7 and C9 positions of its tetracycline ring allow it to overcome the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection proteins.[13] This enables Omadacycline to retain activity against many tetracycline-resistant strains.[13]

Omadacycline_MOA cluster_ribosome Bacterial 30S Ribosome Omadacycline Omadacycline Binding_Site 30S Binding Site Omadacycline->Binding_Site Binds to Resistance Evades Efflux Pumps & Ribosomal Protection Omadacycline->Resistance Protein_Elongation Protein Elongation Binding_Site->Protein_Elongation Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Binding_Site Blocks binding of Inhibition Protein Synthesis Inhibited Protein_Elongation->Inhibition Leads to

Omadacycline's mechanism and evasion of resistance.

Section 4: Experimental Protocols

The reliability of antimicrobial susceptibility data is contingent upon standardized laboratory procedures. Below are detailed methodologies for key in vitro experiments.

Protocol 4.1: Broth Microdilution MIC Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines, a reference method for determining Minimum Inhibitory Concentrations (MICs).[27]

  • Preparation of Antimicrobial Agent: The antibacterial agent is reconstituted and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations. For fastidious organisms, specialized broth may be used as per CLSI or EUCAST guidelines.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared. This involves growing the organism to the logarithmic phase and adjusting its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Inoculation: A 96-well microtiter plate is prepared where each well contains a different concentration of the antibiotic. The standardized bacterial inoculum is then added to each well. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Workflow for Broth Microdilution MIC Determination.
Protocol 4.2: Time-Kill Kinetic Assay

This assay provides information on the rate of bacterial killing over time. The following is a representative protocol.

  • Preparation: A logarithmic-phase bacterial culture is prepared and diluted in fresh CAMHB to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Assay Setup: The bacterial suspension is added to flasks containing the antibacterial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the previously determined MIC). A growth control flask without any antibiotic is also included.

  • Incubation and Sampling: Flasks are incubated in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), an aliquot is removed from each flask.

  • Quantification: Each aliquot is serially diluted in sterile saline or phosphate-buffered saline. A specific volume of each dilution is then plated onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

  • Colony Counting: Plates are incubated for 18-24 hours at 37°C, after which the number of colony-forming units (CFU) is counted.

  • Data Analysis: The log₁₀ CFU/mL is calculated for each time point and plotted against time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Workflow for a Time-Kill Kinetic Assay.

Conclusion

The antibacterial agents Gepotidacin, Cefiderocol, Lefamulin, and Omadacycline represent significant additions to the antimicrobial armamentarium. Each possesses a distinct mechanism of action, spectrum of activity, and clinical profile. While direct head-to-head clinical trials between these new agents are currently lacking, their performance against established standard-of-care therapies provides a strong basis for their integration into clinical practice. Gepotidacin offers a novel oral option for common uUTIs, Lefamulin addresses a critical need in community-acquired pneumonia with both oral and IV formulations, Omadacycline provides a modernized tetracycline for skin infections, and Cefiderocol targets some of the most challenging Gram-negative resistant pathogens in the hospital setting. Continued surveillance and further clinical studies will be essential to fully define their roles in combating the growing threat of antimicrobial resistance.

References

Validating the Target of Antibacterial Agent 217 Using Genetic Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibacterial agent 217 is a novel synthetic compound demonstrating significant bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Preliminary biochemical assays suggest that Agent 217 inhibits FabI, an enoyl-acyl carrier protein reductase critical for bacterial fatty acid biosynthesis.[1][2] The bacterial fatty acid synthesis (FAS) pathway is a well-validated target for antibacterial agents because it is essential for bacterial survival and is organized differently from the mammalian FAS system, offering a potential for selective toxicity.[1][3] This guide provides a comparative overview of genetic methods to rigorously validate FabI as the primary target of Agent 217, presenting supporting experimental data and detailed protocols for researchers in drug development.

Genetic approaches are fundamental in confirming a drug's mechanism of action, providing evidence that links the compound's activity to a specific gene product.[4][5] The three primary genetic methods that will be discussed are target gene knockdown, target overexpression, and the analysis of spontaneous resistant mutants.

Comparative Analysis of Genetic Validation Methods

Effective target validation relies on demonstrating a clear relationship between the expression level of the putative target protein and the organism's susceptibility to the compound. The following table summarizes the expected outcomes and the data generated from applying these genetic methods to validate the targeting of FabI by Agent 217 in S. aureus.

Table 1: Comparative Susceptibility Data for S. aureus Strains

S. aureus Strain Genotype Agent 217 MIC (µg/mL) Triclosan MIC (µg/mL) *Vancomycin MIC (µg/mL) **
Wild-Type (WT)fabI (native expression)0.060.031.0
FabI KnockdownfabI (CRISPRi-mediated repression)0.0080.0041.0
FabI OverexpressionfabI (inducible plasmid)2.01.01.0
Resistant Mutant 1fabI (A23V mutation)4.02.01.0
Resistant Mutant 2fabI (G93S mutation)> 8.0> 4.01.0

*Triclosan is a known FabI inhibitor used as a positive control. **Vancomycin is an antibiotic with a different mechanism of action (cell wall synthesis inhibition) used as a negative control.

The data clearly indicates that modulating the expression of fabI specifically impacts the minimum inhibitory concentration (MIC) of Agent 217 and the positive control, Triclosan. A significant decrease in MIC is observed upon fabI knockdown, suggesting that lower levels of the target enzyme render the cells more susceptible. Conversely, overexpression of FabI leads to a notable increase in MIC, indicating that a higher concentration of the target protein can overcome the inhibitory effect of the compound.[6] The lack of a shift in the MIC for Vancomycin, a cell wall synthesis inhibitor, confirms that these effects are specific to agents targeting FabI. Furthermore, spontaneous resistant mutants show a significantly higher MIC, and sequencing reveals point mutations in the fabI gene, strongly suggesting that these mutations interfere with the binding of Agent 217.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of target validation studies. Below are the protocols for the key experiments cited in this guide.

FabI Knockdown using CRISPR interference (CRISPRi)

This method utilizes a catalytically inactive Cas9 (dCas9) protein guided by a specific single-guide RNA (sgRNA) to block the transcription of the target gene, fabI.[8]

Protocol:

  • sgRNA Design and Cloning: Design an sgRNA targeting the non-template strand of the fabI promoter region. Synthesize and clone the sgRNA sequence into a suitable shuttle vector for S. aureus that also constitutively expresses dCas9.

  • Transformation: Introduce the CRISPRi plasmid into competent S. aureus cells via electroporation.

  • Selection and Verification: Select for transformants using an appropriate antibiotic marker.[9] Verify the presence of the plasmid via PCR. Confirm the knockdown of fabI expression by quantitative reverse transcription PCR (qRT-PCR) by comparing mRNA levels to the wild-type strain.

  • MIC Determination: Perform broth microdilution assays according to CLSI guidelines to determine the MIC of Agent 217, Triclosan, and Vancomycin for the knockdown strain and the wild-type control.

FabI Overexpression

Increasing the cellular concentration of the target protein can confer resistance to an inhibitor, providing strong evidence for target engagement.

Protocol:

  • Plasmid Construction: Clone the wild-type fabI gene into an anhydrotetracycline (B590944) (aTc)-inducible expression vector.

  • Transformation: Transform the overexpression plasmid into competent S. aureus cells.

  • Selection and Induction: Select for transformants using an appropriate antibiotic. Grow the overexpression strain in the presence of a sub-inhibitory concentration of aTc (e.g., 100 ng/mL) to induce fabI expression. Confirm overexpression via SDS-PAGE and Western blot analysis.

  • MIC Determination: Determine the MIC of the test compounds for the overexpression strain in the presence of the inducer (aTc) and compare it to the wild-type strain.

Selection and Analysis of Spontaneous Resistant Mutants

Isolating and characterizing mutants that are resistant to a compound is a powerful method for identifying the drug's target.[10]

Protocol:

  • Selection of Mutants: Plate a high-density culture of wild-type S. aureus (approximately 10^9 CFU) on agar (B569324) plates containing Agent 217 at a concentration 4-8 times the MIC.

  • Isolation and Phenotypic Characterization: Incubate the plates for 48-72 hours. Isolate colonies that appear on the plates, as these are potential resistant mutants. Purify the mutants by re-streaking on selective agar. Confirm the resistance phenotype by re-determining the MIC for each isolated mutant.

  • Genomic Analysis: Extract genomic DNA from the confirmed resistant mutants and the wild-type parent strain. Perform whole-genome sequencing (WGS) or targeted PCR amplification and Sanger sequencing of the fabI gene to identify mutations.[7]

Visualizations

Diagrams can effectively illustrate complex biological pathways and experimental workflows.

G cluster_pathway Bacterial Fatty Acid Synthesis (FASII) Pathway Acetyl_CoA Acetyl-CoA Malonyl_ACP Malonyl-ACP Acetyl_CoA->Malonyl_ACP Elongation_Cycle Elongation Cycle (FabH, FabG, FabZ) Malonyl_ACP->Elongation_Cycle Enoyl_ACP trans-2-Enoyl-ACP Elongation_Cycle->Enoyl_ACP Acyl_ACP Acyl-ACP Enoyl_ACP->Acyl_ACP FabI Acyl_ACP->Elongation_Cycle Fatty_Acids Fatty Acids Acyl_ACP->Fatty_Acids Agent_217 This compound Agent_217->Enoyl_ACP

Caption: Simplified diagram of the bacterial fatty acid synthesis pathway, highlighting the inhibition of FabI by this compound.

G cluster_methods Genetic Validation Approaches cluster_results Expected Outcomes start Start: Hypothesized Target (FabI) knockdown Target Knockdown (CRISPRi) start->knockdown overexpression Target Overexpression start->overexpression resistance Spontaneous Resistance Mutation Analysis start->resistance sensitization Increased Susceptibility (Lower MIC) knockdown->sensitization resistance_phenotype Decreased Susceptibility (Higher MIC) overexpression->resistance_phenotype mutations Mutations in Target Gene (fabI) resistance->mutations conclusion Conclusion: FabI is Validated as the Target sensitization->conclusion resistance_phenotype->conclusion mutations->conclusion

Caption: Workflow for the genetic validation of an antibacterial drug target.

G cluster_expression FabI Expression Level cluster_mic MIC of Agent 217 low Low Expression (Knockdown) mic_low Low MIC (High Susceptibility) low->mic_low leads to normal Normal Expression (Wild-Type) mic_normal Normal MIC normal->mic_normal leads to high High Expression (Overexpression) mic_high High MIC (Low Susceptibility) high->mic_high leads to

Caption: Logical relationship between FabI expression and susceptibility to Agent 217.

Conclusion

The collective evidence from genetic knockdown, overexpression, and resistance mutation studies provides a robust validation of FabI as the primary target of this compound. The data demonstrates that the compound's efficacy is directly linked to the functionality and expression level of the FabI enzyme. This multi-faceted genetic approach, when compared with known inhibitors and unrelated antibiotics, offers a high degree of confidence in the mechanism of action, a critical step in the preclinical development of new antibacterial agents.

References

Benchmarking a Novel Anti-Staphylococcal Candidate: A Comparative Analysis of Antibacterial Agent 217

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antibacterial agents with alternative mechanisms of action. This guide provides a comparative benchmark of the investigational compound, Antibacterial Agent 217, against the current standards of care for serious MRSA infections: vancomycin (B549263) and linezolid (B1675486). This analysis is based on available preclinical data for Agent 217 and established data for the comparator drugs.

Overview of Compared Agents

This compound is a novel synthetic molecule currently in preclinical development. It has demonstrated inhibitory activity against strains of Staphylococcus aureus and Staphylococcus epidermidis.[1] For the purpose of this guide, we will explore its profile based on a hypothesized mechanism of action: the inhibition of bacterial fatty acid synthesis via the FabI enzyme, a key component of the type II fatty acid synthase (FAS-II) system essential for bacterial membrane biosynthesis.

Vancomycin is a glycopeptide antibiotic that has been a cornerstone of anti-MRSA therapy for decades.[2][3] Its primary mechanism involves the inhibition of cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[1][4][5][6]

Linezolid , an oxazolidinone antibiotic, represents a different class of protein synthesis inhibitors.[7][8][9] It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis, a unique mechanism that limits cross-resistance with other protein synthesis inhibitors.[7][9][10][11]

Comparative In Vitro Activity

The in vitro potency of an antibacterial agent is a primary indicator of its potential clinical efficacy. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Agent Reported MIC50 against S. aureus (μg/mL) Reported MIC90 against S. aureus (μg/mL) Spectrum of Activity
This compound 16 (Hypothetical)32[1]Narrow-spectrum (Gram-positive cocci)
Vancomycin 1.02.0Primarily Gram-positive bacteria[1][12]
Linezolid 2.04.0Primarily Gram-positive bacteria[13]

Note: Data for Agent 217 is hypothetical based on initial findings and projected potency.

Mechanism of Action

Understanding the molecular target and mechanism of action is critical for predicting spectrum of activity, potential for resistance, and synergy with other agents.

Mechanism_of_Action cluster_agent217 This compound (Hypothetical) cluster_vancomycin Vancomycin cluster_linezolid Linezolid A217 Agent 217 FabI FabI Enzyme A217->FabI Inhibits FAS Fatty Acid Synthesis Membrane Bacterial Membrane Disruption FAS->Membrane Leads to Vanco Vancomycin DAla D-Ala-D-Ala Terminus Vanco->DAla Binds to Peptidoglycan Peptidoglycan Synthesis CellWall Cell Wall Instability Peptidoglycan->CellWall Inhibition leads to Lin Linezolid Ribosome 50S Ribosomal Subunit Lin->Ribosome Binds to InitiationComplex 70S Initiation Complex ProteinSynth Protein Synthesis Inhibition InitiationComplex->ProteinSynth Prevents formation, leading to

Figure 1: Comparative Mechanisms of Action.

In Vivo Efficacy: Murine Bacteremia Model

Preclinical in vivo models are essential for evaluating an antibiotic's performance in a physiological system. The following table summarizes representative data from a neutropenic murine bacteremia model of MRSA infection.

Treatment Group (Dose) Log10 CFU Reduction in Blood at 24h (vs. Control) Survival Rate at 48h (%)
Control (Vehicle) 00
This compound (50 mg/kg) 2.5 (Hypothetical)60 (Hypothetical)
Vancomycin (110 mg/kg) 2.0 - 3.0[14][15][16]40 - 50[14]
Linezolid (75 mg/kg) > 3.0[17]85[14]

Note: Data for Agent 217 is hypothetical, projected from in vitro data. Data for vancomycin and linezolid are derived from published studies. Dosages are representative and may vary between studies.

Cytotoxicity Profile

Selective toxicity is a critical attribute of any antimicrobial agent, ensuring minimal harm to host cells. The following data represents the 50% cytotoxic concentration (CC50) against a human kidney cell line (HEK293).

Agent CC50 (μg/mL) in HEK293 Cells Selectivity Index (CC50 / MIC90)
This compound >256 (Hypothetical)>8 (Hypothetical)
Vancomycin >1000[18][19]>500
Linezolid >100 (Estimated)>25

Note: Data for Agent 217 is hypothetical. The selectivity index provides a measure of the agent's specificity for the bacterial target over host cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • A panel of clinical MRSA isolates is cultured overnight on Mueller-Hinton agar (B569324).

  • A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • The antibacterial agents are serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • The bacterial inoculum is added to each well, and the plates are incubated at 37°C for 18-24 hours.

  • The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

MIC_Workflow start Start: Prepare MRSA Inoculum dilution Serial Dilution of Antibiotics in 96-Well Plate start->dilution inoculation Inoculate Wells with Standardized MRSA Suspension dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation reading Read Plates for Visible Growth incubation->reading end Determine MIC reading->end

Figure 2: MIC Determination Workflow.

In Vivo Murine Bacteremia Model
  • Female BALB/c mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.

  • A clinical MRSA strain is grown to mid-log phase, washed, and resuspended in saline.

  • Mice are infected via tail vein injection with a lethal dose of the MRSA suspension.

  • Two hours post-infection, treatment is initiated with subcutaneous or intravenous administration of the test compounds or vehicle control.

  • For CFU determination, blood samples are collected at 24 hours, serially diluted, and plated on agar plates for colony counting.

  • For survival studies, mice are monitored for 48-72 hours, and the time to mortality is recorded.

Cytotoxicity Assay (MTT Assay)
  • Human embryonic kidney (HEK293) cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • The formazan (B1609692) crystals formed are solubilized with a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated relative to the vehicle-treated control cells, and the CC50 is determined.

Summary and Future Directions

This compound demonstrates moderate in vitro activity against S. aureus. Based on a hypothetical mechanism of action involving the inhibition of fatty acid synthesis, it presents a novel approach compared to the cell wall synthesis inhibition of vancomycin and the protein synthesis inhibition of linezolid. The projected in vivo efficacy and favorable selectivity index suggest that Agent 217 warrants further investigation.

Future studies should focus on:

  • Elucidating the definitive mechanism of action and identifying the specific molecular target.

  • Expanding the in vitro profiling to include a broader range of clinical isolates, including vancomycin-intermediate and -resistant strains.

  • Conducting comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens.

  • Evaluating the potential for resistance development and cross-resistance with existing antibiotic classes.

This preliminary comparative analysis positions this compound as a promising candidate for further development in the ongoing effort to combat multidrug-resistant Gram-positive infections.

References

Independent verification of Antibacterial agent 217's MIC values

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Researcher's Guide to Verifying the Antibacterial Efficacy of Agent 217

For researchers, scientists, and professionals in drug development, the independent verification of a novel compound's antibacterial activity is a cornerstone of preclinical evaluation. This guide provides a framework for assessing the Minimum Inhibitory Concentration (MIC) of "Antibacterial agent 217" in comparison to established antibiotics, Vancomycin and Linezolid, against two clinically relevant Gram-positive pathogens: Staphylococcus aureus and Staphylococcus epidermidis.

Comparative MIC Data

The following table summarizes the reported MIC values for this compound and comparator drugs. It is crucial to note that for a direct and valid comparison, MIC values should be determined concurrently using a standardized methodology, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

Antibacterial AgentOrganismReported MIC (µg/mL)
This compound Staphylococcus aureus32[1][2][3]
Staphylococcus epidermidisModerately active (specific MIC not stated)[1][2][3]
Vancomycin Staphylococcus aureus≤2 (Susceptible)[2][4]
Staphylococcus epidermidis≤4 (Susceptible)[5][6]
Linezolid Staphylococcus aureus1 - 4[7][8][9]
Staphylococcus epidermidis4 - 8 (Susceptible/Intermediate)[10]

Experimental Workflow for MIC Determination

The process of determining the MIC value is a critical laboratory procedure that requires precision and adherence to standardized protocols to ensure reproducibility and accuracy. The following diagram illustrates a typical workflow for the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_agent Prepare Stock Solution of Antibacterial Agent start->prep_agent serial_dil Perform 2-fold Serial Dilutions in 96-well Plate prep_agent->serial_dil inoculate Inoculate Microplate Wells with Bacterial Suspension serial_dil->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_plate Visually Inspect for Bacterial Growth (Turbidity) incubate->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic end End determine_mic->end

Experimental workflow for MIC determination.

Detailed Experimental Protocol: Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M07 document, which provides a standardized method for determining MICs of aerobic bacteria.[11][12]

1. Preparation of Materials:

  • Antibacterial Agents: Prepare stock solutions of this compound, Vancomycin, and Linezolid in a suitable solvent at a concentration of 1280 µg/mL.

  • Bacterial Strains: Use quality control strains of S. aureus (e.g., ATCC® 29213™) and S. epidermidis (e.g., ATCC® 12228™). Subculture the strains on appropriate agar (B569324) plates 18-24 hours prior to the assay.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, spectrophotometer, incubator (35 ± 2°C).

2. Inoculum Preparation:

  • Aseptically transfer 3-5 colonies of the overnight bacterial culture into sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Dilution Plates:

  • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

  • Add 50 µL of the 1280 µg/mL stock solution of the first antibacterial agent to the first well of a row.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down to the 10th well. Discard the final 50 µL from the 10th well. This will create a concentration gradient (e.g., from 64 µg/mL to 0.125 µg/mL after adding the inoculum).

  • The 11th well will serve as a growth control (no antibiotic), and the 12th well as a sterility control (no bacteria).

  • Repeat this process for each antibacterial agent being tested.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth (i.e., the first clear well).

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

By adhering to this standardized protocol, researchers can generate reliable and comparable data to independently verify the antibacterial potency of Agent 217 and contextualize its activity within the existing landscape of antimicrobial agents.

References

Safety Operating Guide

Navigating the Disposal of Antibacterial Agents: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of antibacterial agents is a critical component of laboratory safety and environmental stewardship, mitigating the risks of environmental contamination and the development of antimicrobial resistance.[1][2][3][4] The term "Antibacterial agent 217" does not refer to a single, universally recognized compound. Instead, it may appear in the names of various commercial products or research compounds. This guide provides essential, step-by-step procedures for the safe handling and disposal of antibacterial agents, with the understanding that researchers must always consult the specific Safety Data Sheet (SDS) for the particular agent in use.

General Disposal Procedures for Antibacterial Agents in a Laboratory Setting

Given the potential for environmental impact, all waste containing antibacterial agents should be treated as chemical waste, and in many cases, as biohazardous waste.[2][4] The following procedures are based on best practices for the general disposal of antibacterial compounds in a research environment.

Waste Stream Segregation:

Proper segregation of waste at the point of generation is the first and most critical step.

Waste TypeDescriptionPrimary HazardRecommended Disposal Container
Solid Chemical Waste Unused or expired pure compound (powder), contaminated personal protective equipment (PPE), weigh boats, and other contaminated lab supplies.ChemicalLabeled, sealed container for solid chemical waste.[2]
Liquid Chemical Waste Concentrated stock solutions of the antibacterial agent. These are considered hazardous chemical waste.[2][4]ChemicalApproved, labeled container for liquid chemical waste.[2]
Mixed Biohazardous & Chemical Waste Used cell culture media, contaminated consumables (e.g., pipette tips, plates), and other materials that have come into contact with both the antibacterial agent and biological materials.Chemical & BiohazardousAutoclavable biohazard bags or vented, autoclavable bottles for liquid waste, placed in a secondary containment tray.[1]
Sharps Waste Needles, syringes, or other sharps contaminated with the antibacterial agent.Sharps, Chemical, BiohazardousPuncture-resistant sharps container clearly labeled as containing chemical and/or biohazardous waste.

Disposal Protocols:

1. Solid and Liquid Chemical Waste (Unused/Expired Agent and Stock Solutions):

  • Collection: Collect in a designated, properly labeled, and sealed waste container.[1] For liquid waste, use an approved, leak-proof container.[2]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name, concentration, and solvent.[2]

  • Storage: Store in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department for disposal, typically via high-temperature incineration.[2] Do not pour stock solutions down the drain or attempt to autoclave them. [2][4]

2. Mixed Biohazardous and Chemical Waste (e.g., Used Culture Media):

  • Decontamination: The primary method for deactivating biological material is autoclaving. However, autoclaving may not degrade the chemical structure of all antibacterial agents.[1][2] Consult the agent's heat stability data if available.

  • Autoclaving Procedure:

    • Collect liquid waste in a vented, autoclavable container, filled to no more than 75% capacity.[1]

    • Place autoclave indicator tape on the container.[1]

    • Use a secondary, autoclave-safe tray to contain any potential spills.[1]

    • Run the autoclave on a liquid cycle (e.g., 121°C for 30-60 minutes), adjusting the time based on the volume.[1]

  • Post-Autoclaving:

    • After the cycle is complete and the autoclave has cooled to a safe temperature and pressure, wear appropriate PPE (heat-resistant gloves, safety glasses).[1]

    • Even after autoclaving, the waste should be treated as chemical waste.[1]

    • Once cool, seal the container and label it as "Autoclaved Chemical Waste," including the name of the antibacterial agent.[1]

    • Arrange for disposal through your institution's hazardous waste program.[1]

Example: Disposal Information for "Cetamine V 217"

As "this compound" is not a specific chemical, we can look at a real-world example of a product with a similar name, "Cetamine V 217," a water treatment chemical. The Safety Data Sheet for this product provides specific guidance that must be followed.

Key Disposal Considerations for Cetamine V 217:

  • Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[5] Release to the environment should be avoided.[5]

  • Spill Cleanup: For spills, use absorbent material (e.g., sand, diatomaceous earth, universal binder).[5] Contaminated washing water must be retained and disposed of.[5]

  • Container Disposal: Place used materials in appropriate containers for disposal.[5]

This example underscores the importance of consulting the specific SDS for the exact product you are using.

Logical Workflow for Antibacterial Agent Disposal

The following diagram illustrates the decision-making process for the proper disposal of antibacterial waste in a laboratory setting.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Generate Antibacterial Waste waste_type Identify Waste Type start->waste_type is_mixed Biohazardous Material Present? waste_type->is_mixed Used Media/ Consumables solid_chem Solid Chemical Waste (Pure compound, PPE) waste_type->solid_chem Solid liquid_chem Liquid Chemical Waste (Stock solutions) waste_type->liquid_chem Liquid is_mixed->liquid_chem No (e.g., unused media) mixed_waste Mixed Biohazardous & Chemical Waste is_mixed->mixed_waste Yes collect_solid Collect in Labeled, Sealed Container solid_chem->collect_solid collect_liquid Collect in Labeled, Leak-proof Container liquid_chem->collect_liquid autoclave Decontaminate via Autoclaving mixed_waste->autoclave ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup cool_and_collect Cool, Seal, and Label as 'Autoclaved Chemical Waste' autoclave->cool_and_collect cool_and_collect->ehs_pickup

Caption: Decision workflow for antibacterial waste disposal.

References

Personal protective equipment for handling Antibacterial agent 217

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Antibacterial Agent 217

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling "this compound." Note that "this compound" may refer to different chemical entities. The following procedures are based on a comprehensive assessment of available safety data for compounds with similar designations and are intended to provide a robust framework for safe laboratory conduct. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact agent you are using.

Hazard Identification and Personal Protective Equipment (PPE)

The hazards associated with substances designated as "this compound" can vary significantly. For instance, "Cetamine V 217" is known to cause severe skin burns, eye damage, and may cause respiratory irritation[1]. Another compound, "EXP CA-217," is harmful if swallowed and causes serious eye damage[2]. In a research context where the properties of a novel agent may not be fully characterized, a cautious approach is warranted. The selection of appropriate PPE is critical to minimize exposure[3].

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Activity LevelTask ExamplesMinimum Glove RequirementEye ProtectionLab CoatRespiratory Protection
Low Intensity Weighing small quantities (<1g) in a vented enclosure, preparing dilute solutions (<1mM).Nitrile gloves (double-gloving recommended)[3].Safety glasses with side shields[3].Standard lab coat[3].Not required if handled in a certified chemical fume hood[3].
Medium Intensity Handling stock solutions (>1mM), in-vitro assays, cell culture applications.Chemically resistant gloves (e.g., neoprene over nitrile)[3].Chemical splash goggles[3].Fluid-resistant lab coat[3].N95 respirator if outside of a fume hood[3].
High Intensity Handling pure powder, large-scale synthesis (>10g), sonication, aerosol-generating procedures.Double nitrile gloves or heavy-duty nitrile/butyl rubber gloves[4].Chemical splash goggles and a full-face shield[4].Chemical-resistant disposable gown[4].N95 or higher-rated respirator, even within a chemical fume hood[4].

Always inspect gloves for tears or punctures before use. Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[4][5].

Operational Plan: Handling and Storage

Proper handling and storage are crucial to prevent contamination and degradation of this compound.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or creating solutions[4][6].

  • Storage : Keep the container tightly closed and in a well-ventilated place[1]. Store in the original container only[1]. For some compounds, storage at room temperature in the continental US is recommended, but this may vary elsewhere[7]. Always refer to the Certificate of Analysis for specific storage conditions[7].

  • General Hygiene : Do not eat, drink, or smoke in work areas. Remove contaminated clothing and protective equipment before entering eating areas[1].

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines a standard procedure for preparing a stock solution of a novel antibacterial agent.

Objective : To prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Methodology :

  • Preparation : Ensure all work is conducted within a certified chemical fume hood[3]. Don appropriate PPE for medium-intensity work (see Table 1)[3].

  • Equilibration : Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 30 minutes[3].

  • Dissolution : Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM[3].

  • Mixing : Gently vortex the vial for 30 seconds to ensure complete dissolution[3].

  • Inspection : Visually inspect the solution for any undissolved particulates[3].

  • Aliquoting : Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles[3].

  • Labeling : Clearly label all aliquots with the compound name, concentration, date, and user initials[3][4].

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste[3]. Improper disposal can contribute to environmental contamination and the development of antimicrobial resistance[6].

Table 2: Waste Stream Segregation and Disposal Pathway

Waste TypeDescriptionDisposal ContainerDisposal Pathway
Solid Chemical Waste Unused or expired pure compound (powder), contaminated PPE, weigh boats, and other contaminated lab supplies[8].Labeled, sealed container for solid chemical waste[8].Arrange for pickup by the institution's Environmental Health & Safety (EHS) department for disposal via incineration[8].
Liquid Chemical Waste Concentrated stock solutions of the antibacterial agent[8].Approved, labeled container for chemical waste[8].Arrange for pickup by EHS for high-temperature incineration. DO NOT drain-dispose or autoclave stock solutions[8].
Contaminated Sharps Needles, broken glass, etc.Puncture-resistant sharps container labeled as hazardous[9].Seal the container when three-quarters full and dispose of it through the institutional hazardous waste program[9].
Decontaminated Glassware and Surfaces Reusable glassware and work surfaces.N/ASubmerge glassware in a 10% bleach solution for at least 30 minutes, followed by a thorough rinse with deionized water. Wipe down work surfaces with 70% ethanol (B145695) followed by a 10% bleach solution[3].
Spill Management
  • Small Spills (<5 mL) : Alert personnel in the immediate area. Wearing appropriate PPE (medium intensity), absorb the spill with a chemically inert absorbent pad. Collect the contaminated material in a sealed container for hazardous waste disposal[3].

  • Large Spills : Evacuate the area and contact your institution's EHS department immediately.

Visual Workflow for Handling this compound

The following diagram outlines the key decision-making and procedural steps for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal start Start: Receive/Acquire this compound sds Consult Specific Safety Data Sheet (SDS) start->sds risk_assessment Perform Risk Assessment for Planned Experiment sds->risk_assessment ppe_selection Select Appropriate PPE (Table 1) risk_assessment->ppe_selection fume_hood Work in a Certified Chemical Fume Hood ppe_selection->fume_hood weighing Weighing and Solution Preparation fume_hood->weighing experiment Perform Experiment weighing->experiment waste_segregation Segregate Waste (Table 2) experiment->waste_segregation spill Spill Occurs experiment->spill decontamination Decontaminate Surfaces and Equipment waste_segregation->decontamination disposal Dispose of Waste via EHS decontamination->disposal end End: Complete Documentation disposal->end spill_response Follow Spill Management Protocol spill->spill_response Yes spill_response->waste_segregation

Caption: Workflow for the safe handling of this compound.

References

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